molecular formula C7H14O B041590 2-Cyclopentylethanol CAS No. 766-00-7

2-Cyclopentylethanol

Cat. No.: B041590
CAS No.: 766-00-7
M. Wt: 114.19 g/mol
InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N
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Description

Cyclopentaneethanol is used in the prepartion of phenylalanine derivatives for incorporation into peptides as CD4 mimetic miniproteins interacting with HIV-1 surface glycoprotein. It is also used in the preparation of tertiary amine muscarinic receptor antagonists applied towards the treatment of chronic obstructive pulmonary disease.>

Properties

IUPAC Name

2-cyclopentylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQWCBPEWHFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227399
Record name Cyclopentaneethanol
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

766-00-7
Record name Cyclopentaneethanol
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Record name Cyclopentaneethanol
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Record name Cyclopentaneethanol
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Record name Cyclopentaneethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopentylethanol (CAS No. 766-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanol (CAS No. 766-00-7), a primary alcohol incorporating a cyclopentyl moiety. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, spectroscopic analysis, and safety information. Furthermore, it explores the significance of the cyclopentane (B165970) ring in medicinal chemistry and illustrates the role of this compound as a valuable building block in the development of pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-cyclopentylethan-1-ol, is an organic compound with the chemical formula C₇H₁₄O.[1] It consists of a cyclopentane ring attached to an ethanol (B145695) backbone. This structure makes it a useful intermediate in organic synthesis, particularly in the fragrance industry and as a precursor for more complex molecules in pharmaceutical research.[2] The cyclopentane motif is a common feature in a variety of biologically active natural products and synthetic drugs.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 766-00-7[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 174.4 ± 8.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Flash Point 70.4 ± 8.6 °C[2]
Refractive Index 1.4560-1.4600 @ 20°C[2]
Solubility Soluble in organic solvents like ethanol and diethyl ether; limited solubility in water.[2]
pKa 15.22 ± 0.10 (Predicted)[1]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 2-cyclopentylethan-1-ol[4]
InChI InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2[1]
InChIKey JEXQWCBPEWHFKC-UHFFFAOYSA-N[1]
SMILES C1CCC(C1)CCO[1]
EINECS Number 212-156-9[4]
PubChem CID 69833[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a cyclopentylmethyl Grignard reagent with an epoxide, such as ethylene (B1197577) oxide. This method provides a reliable route to the primary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of primary alcohols using Grignard reagents and ethylene oxide.[5][6][7]

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (cyclopentylmagnesium bromide).

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise. This reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[8][9][10]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the round-bottom flask along with a few boiling chips.

  • Heat the flask gently using a heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the substance being distilled.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 174 °C at atmospheric pressure). Discard any initial lower-boiling fractions.

  • Continue distillation until only a small amount of residue remains in the distilling flask.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Cyclopentyl bromide + Magnesium Grignard Cyclopentylmagnesium bromide (Grignard Reagent) Start->Grignard in Anhydrous Ether Reaction Reaction with Ethylene Oxide Grignard->Reaction Crude_Product Crude this compound Reaction->Crude_Product Aqueous Work-up Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product Collect fraction at ~174°C

Synthesis and Purification Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Summary of Spectroscopic Data for this compound

Technique Key Features Source(s)
¹H NMR Signals corresponding to the protons on the cyclopentyl ring and the ethyl alcohol chain. A characteristic triplet for the -CH₂OH protons around 3.6 ppm.[1]
¹³C NMR Peaks representing the seven carbon atoms in the molecule.[4]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands around 2850-2950 cm⁻¹.[4][11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 114. Characteristic fragmentation pattern.[4][8]

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity or be involved in specific signaling pathways, its structural motif, the cyclopentane ring, is a key component in numerous pharmacologically active compounds.[3] The cyclopentane ring serves as a versatile scaffold in drug design, offering a balance of rigidity and conformational flexibility that can be optimized for binding to biological targets.[2]

Derivatives of cyclopentane are found in a wide range of drugs, including antiviral agents like abacavir (B1662851) and neuraminidase inhibitors, as well as prostaglandins (B1171923) which are involved in inflammation and other physiological processes.[2][3] Therefore, this compound serves as a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications.[12] Medicinal chemists can utilize this compound to introduce the cyclopentylethyl moiety into larger molecules, exploring the structure-activity relationships of novel drug candidates.[2][13]

G Role of this compound as a Building Block in Drug Discovery cluster_starting_material Starting Material cluster_synthesis_steps Synthetic Modifications cluster_final_product Potential Application Start This compound Modification Chemical Transformations (e.g., Oxidation, Esterification, Substitution) Start->Modification Intermediate Functionalized Cyclopentane Intermediate Modification->Intermediate Bioactive Bioactive Molecule / Drug Candidate (e.g., antiviral, anti-inflammatory) Intermediate->Bioactive Further Synthesis / Coupling

This compound in Drug Discovery

Safety and Handling

This compound is classified as a combustible liquid.[4] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: GHS Hazard Information for this compound

Hazard Statement Code Class
Combustible liquidH227Flammable liquids, Category 4
Causes skin irritationH315Skin corrosion/irritation, Category 2
Causes serious eye irritationH319Serious eye damage/eye irritation, Category 2A
May cause respiratory irritationH335Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3

Source:[4]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Store in a well-ventilated place. Keep cool.

  • Store in a tightly closed container.

Conclusion

This compound (CAS No. 766-00-7) is a primary alcohol with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methods, such as the Grignard reaction. While not biologically active on its own, its cyclopentane structural element makes it a valuable building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries. This guide provides essential technical information to support researchers and scientists in the effective use and handling of this compound in their research and development endeavors.

References

2-Cyclopentylethanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol featuring a cyclopentyl group attached to the carbon atom adjacent to the hydroxyl group.[1] Its unique structural combination of a cyclic alkyl group and a reactive hydroxyl moiety makes it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, finding utility in the fragrance industry and as a building block for more complex molecules, including potential pharmaceutical compounds.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, and common reactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

The chemical structure of this compound consists of a five-membered cyclopentane (B165970) ring bonded to an ethanol (B145695) backbone. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-cyclopentylethan-1-ol.[3]

Molecular Formula: C₇H₁₄O[1]

Molecular Weight: 114.19 g/mol [1]

Canonical SMILES: C1CCC(C1)CCO[4]

InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources, and some variations may be observed.

PropertyValueSource(s)
CAS Number 766-00-7[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 174.4 ± 8.0 °C at 760 mmHg[1]
182 °C[5]
Density 0.9 ± 0.1 g/cm³[1]
0.92 g/cm³[2]
Flash Point 70.4 ± 8.6 °C[1]
70 °C[2]
Refractive Index 1.460[1]
1.4585[2]
Vapor Pressure 0.4 ± 0.7 mmHg at 25°C[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectral data.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The spectrum displays characteristic fragmentation patterns that can be used for its identification.[4]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The following table summarizes the assigned chemical shifts for this compound in CDCl₃.

AssignmentChemical Shift (ppm)
-CH₂-OH (triplet)~3.65
-CH₂-CH₂OH (quartet)~1.55
Cyclopentyl protons (multiplet)~1.1-1.8

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

Chemical Synthesis and Reactivity

Typical Reactions of this compound

As a primary alcohol, this compound undergoes several characteristic reactions:

  • Oxidation: It can be oxidized to form 2-cyclopentylacetaldehyde (B41589) or further to 2-cyclopentylacetic acid using appropriate oxidizing agents.[1]

  • Esterification: Reaction with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, yields the corresponding esters.[1]

  • Dehydration: Under acidic conditions and elevated temperatures (e.g., with H₂SO₄ at 140°C), this compound can undergo dehydration to form a symmetrical ether.[6][7]

Applications in Research and Drug Development

This compound serves as an important intermediate in the synthesis of various organic molecules. The cyclopentyl moiety is a structural motif present in some biologically active compounds.[2] While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its functional group allows for its incorporation into more complex molecular scaffolds, making it a valuable building block for medicinal chemists. For instance, cyclopentanol (B49286) and its derivatives are utilized as synthons in the preparation of various pharmaceuticals.[2]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. While the biological activities of other cyclic alcohols and cyclopentane-containing molecules have been investigated, extrapolating these findings to this compound would be speculative.[2] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time.

Logical Workflow: Synthesis of this compound

In the absence of biological pathway data, a logical workflow for a common synthetic route to this compound is presented below. This diagram illustrates the Grignard reaction approach.

G Synthesis of this compound via Grignard Reaction cluster_0 Preparation of Grignard Reagent cluster_1 Reaction and Workup Cyclopentyl bromide Cyclopentyl bromide Grignard Formation Grignard Formation (in dry ether) Cyclopentyl bromide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Grignard Formation->Cyclopentylmagnesium bromide Reaction Nucleophilic Attack Cyclopentylmagnesium bromide->Reaction Ethylene (B1197577) oxide Ethylene oxide Ethylene oxide->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Aqueous Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Aqueous Workup This compound This compound Aqueous Workup->this compound

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound is a foundational chemical with established physical and chemical properties. Its utility as a synthetic intermediate is clear, although detailed, publicly accessible experimental protocols and specific applications in the synthesis of well-known pharmaceuticals are limited. A significant knowledge gap exists regarding its biological activity, which presents an opportunity for future research. The information provided in this guide serves as a solid starting point for researchers and professionals working with or considering the use of this versatile alcohol.

References

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 2-Cyclopentylethanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a specialty chemical with applications in the synthesis of various organic compounds. A thorough understanding of its physical characteristics is essential for its proper handling, application, and process optimization.

The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, providing a range and specific measurements for easy reference.

Physical PropertyValueConditions
Boiling Point 174.4 ± 8.0 °Cat 760 mmHg[1][2]
~180 °C-
182 °C-[3]
78-80 °Cat 10 mmHg[4]
Density 0.9 ± 0.1 g/cm³-[1][2]
~0.86 g/cm³-
0.920 g/mL-[5]
0.92 g/cm³-[4]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[6]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or hot plate

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then immersed in a heating bath, such as a Thiele tube filled with heating oil.[8]

  • The apparatus is heated slowly. Initially, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[8]

  • As the temperature approaches the boiling point, the rate of bubbling will increase as the air is replaced by the vapor of the liquid.

  • When a rapid and continuous stream of bubbles emerges from the capillary, heating is discontinued.[6][8]

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.[9]

Apparatus:

  • Pycnometer (density bottle) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or measuring cylinder is accurately determined using an analytical balance.[9]

  • The vessel is then filled with the liquid sample (this compound). If using a pycnometer, it is filled completely, and the stopper is inserted, allowing excess liquid to be expelled through the capillary opening to ensure a precise volume. If using a graduated cylinder, a specific volume is carefully measured.[9]

  • The exterior of the vessel is carefully dried, and its mass is measured again.

  • The temperature of the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.

  • The density is then calculated using the formula: Density = Mass / Volume .[9]

  • For higher accuracy, the procedure should be repeated multiple times, and the average value should be taken.[10]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of boiling point and density.

BoilingPointWorkflow A Start: Prepare Sample & Apparatus B Place liquid in test tube with inverted capillary A->B C Attach to thermometer & immerse in heating bath B->C D Heat slowly & observe capillary C->D E Rapid, continuous stream of bubbles observed? D->E Monitor E->D No, continue heating F Stop heating & allow to cool E->F Yes G Liquid enters capillary? F->G Observe G->F No, continue cooling H Record temperature as Boiling Point G->H Yes I End H->I DensityDeterminationWorkflow A Start: Prepare Equipment B Measure mass of empty pycnometer/cylinder (m1) A->B C Fill vessel with liquid to a known volume (V) B->C D Measure mass of filled vessel (m2) C->D E Calculate mass of liquid (m = m2 - m1) D->E F Calculate Density (ρ = m / V) E->F G Record Density and Temperature F->G H End G->H

References

An In-depth Technical Guide to 2-Cyclopentylethanol: IUPAC Nomenclature, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanol, a key aliphatic alcohol with significant applications as a synthetic intermediate in the pharmaceutical and fragrance industries. This document details its IUPAC name, common synonyms, and extensive physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its role as a precursor in the development of therapeutic agents, such as muscarinic M3 receptor antagonists. The information is structured to be a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Common Synonyms:

  • 2-Cyclopentaneethanol[1][2]

  • 2-Cyclopentylethyl Alcohol[1]

  • Cyclopentaneethanol[1][2]

  • Cyclopentylethanol[1][2]

  • 2-Hydroxyethylcyclopentane[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources to provide a comprehensive dataset for researchers.

PropertyValueSource
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [3]
CAS Number 766-00-7[1][3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 174.4 ± 8.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³[5]
Flash Point 70.4 ± 8.6 °C[5]
Refractive Index 1.460[5]
Vapor Pressure 0.4 ± 0.7 mmHg at 25°C[5]
LogP 1.84[5]
pKa 15.22 ± 0.10 (Predicted)[4]

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory-scale methods involve the reduction of cyclopentylacetic acid or its derivatives. Below are detailed experimental protocols for these transformations.

Synthesis via Reduction of Cyclopentylacetic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method provides a reliable and high-yielding route to this compound.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Cyclopentylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen. A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is charged into the flask.

  • Addition of Reactant: A solution of cyclopentylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Work-up: The resulting suspension is filtered, and the filter cake is washed with diethyl ether. The combined organic layers are washed with 10% H₂SO₄ and then with brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis via Hydroformylation of Vinylcyclopentane

Hydroformylation, also known as the oxo process, is an industrial method that can be adapted for the synthesis of this compound from vinylcyclopentane. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.

Reaction Scheme:

Experimental Protocol Overview:

Materials:

  • Vinylcyclopentane

  • Carbon monoxide (CO)

  • Hydrogen (H₂)

  • Rhodium or Cobalt-based catalyst (e.g., HCo(CO)₄)

  • High-pressure reactor (autoclave)

  • Solvent (e.g., toluene)

Procedure:

  • Reaction Setup: The vinylcyclopentane, solvent, and catalyst are charged into a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with a mixture of CO and H₂ (typically 1:1) to 10-100 atmospheres and heated to 40-200 °C.

  • Reaction: The reaction mixture is stirred under these conditions until the starting material is consumed.

  • Intermediate Aldehyde Reduction: The resulting aldehyde can be reduced in situ or after isolation using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield this compound.

  • Purification: The final product is purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its cyclopentyl moiety is a common structural motif in medicinally relevant molecules.

Intermediate in the Synthesis of Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptor antagonists are used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The cyclopentyl group is a key feature in some potent and selective M3 antagonists. For example, the structure of J-104129, a known M3 receptor antagonist, contains a cyclopentyl group, highlighting the importance of cyclopentyl-containing building blocks in the synthesis of such compounds.

The general synthetic strategy involves the derivatization of the hydroxyl group of this compound to introduce functionalities that can be further elaborated to construct the final antagonist molecule.

Precursor for Phenylalanine Derivatives in CD4 Mimetic Miniproteins

Cyclopentane derivatives are utilized in the preparation of phenylalanine derivatives for incorporation into peptides. These peptides can act as CD4 mimetic miniproteins, which are of interest in HIV research as they can interact with the HIV-1 surface glycoprotein (B1211001) gp120. While a direct protocol starting from this compound is not explicitly detailed in the literature, its structure makes it a suitable starting point for the synthesis of cyclopentyl-containing amino acid analogues.

Visualized Synthetic Workflows

Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from Cyclopentylacetic acid.

G cluster_0 Synthesis of this compound A Cyclopentylacetic Acid C Reaction Mixture A->C B LiAlH4 in THF B->C D Quenching (H2O, NaOH) C->D Reduction E Work-up (Extraction) D->E F Purification (Distillation) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This diagram illustrates the potential role of this compound as a building block in the synthesis of more complex molecules like muscarinic M3 receptor antagonists.

G cluster_1 Application as a Synthetic Intermediate A This compound B Functional Group Transformation (e.g., Tosylation) A->B C Activated Intermediate B->C D Coupling with Amine Moiety C->D E Muscarinic M3 Receptor Antagonist Precursor D->E

Caption: this compound as a key intermediate.

References

Spectroscopic Analysis of 2-Cyclopentylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentylethanol, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.650t2H-CH₂-OH
1.82m1H-CH- (cyclopentyl)
1.79-1.38m6H-CH₂- (cyclopentyl)
1.12m4H-CH₂- (cyclopentyl) & -CH₂-CH₂OH

Note: Data sourced from a 90 MHz spectrum in CDCl₃.[1] A 399.65 MHz spectrum shows a peak at 3.623 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
61.5-CH₂-OH
40.5-CH₂-CH₂OH
38.0-CH- (cyclopentyl)
32.5-CH₂- (cyclopentyl)
25.2-CH₂- (cyclopentyl)

Note: These are predicted chemical shifts and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (hydrogen-bonded)
~2950-2850StrongC-H stretch (alkane)
~1050Medium to StrongC-O stretch

Note: This table is based on typical IR absorption frequencies for alcohols. A detailed experimental spectrum for this compound may show additional peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment
114~5[M]⁺ (Molecular Ion)
96~4[M - H₂O]⁺
81~24[C₆H₉]⁺
68100[C₅H₈]⁺
67~99[C₅H₇]⁺
55~37[C₄H₇]⁺
41~41[C₃H₅]⁺

Note: Data obtained from an electron ionization (EI) mass spectrum.[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of this compound (0.04 mL) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL).[1] The ¹H NMR spectrum was recorded on an 89.56 MHz spectrometer.[1] Another spectrum was obtained on a 399.65 MHz instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR Spectroscopy: The provided ¹³C NMR data is predicted and not based on a physical experiment. A typical experimental protocol would involve dissolving a sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 100 or 125 MHz).

Infrared (IR) Spectroscopy

A thin film of neat this compound would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum would then be recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. The instrument would be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.[1] The sample was introduced into the mass spectrometer, and electrons with an energy of 75 eV were used to ionize the molecules.[1] The source temperature was maintained at 270 °C.[1] The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (e.g., -OH) IR->IR_Data NMR_Data Carbon-Hydrogen Framework Determination NMR->NMR_Data MS_Data Molecular Weight and Formula Determination MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic identification.

This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final elucidation of the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a confident structural assignment.

References

Safety, handling, and storage of 2-Cyclopentylethanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyclopentylethanol: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a primary alcohol with the molecular formula C7H14O.[1] It is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H14O[1][3][4][5][6]
Molecular Weight114.19 g/mol [1][3][4][6][7]
CAS Number766-00-7[1][4][5][6][7][8]
AppearanceColorless Liquid[2][8]
Boiling Point174.4 ± 8.0 °C at 760 mmHg[1][3]
Flash Point70.4 ± 8.6 °C[1][3]
Density0.9 ± 0.1 g/cm³[1][3]
Vapor Pressure0.4 ± 0.7 mmHg at 25°C[1][3]
SolubilityLimited solubility in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[1]
logPoct/wat (Octanol/Water Partition Coefficient)1.559[7]
Refractive Index1.460[1][3]

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification

There are some discrepancies in the classification of this compound. While some sources indicate it is not classified, the more prevalent classification is as a combustible liquid.[3][8][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
GHS Label Elements

Table 3: GHS Label Elements for this compound

ElementDescription
Pictogram No pictogram is required for this classification.
Signal Word Warning
Hazard Statements H227: Combustible liquid
Precautionary Statements Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]Response: P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[8][9]Storage: P403 + P235: Store in a well-ventilated place. Keep cool.[8][9]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[8][9]
Toxicological Information

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate PPE for the specific laboratory operations involving this compound.[11]

Table 4: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles are recommended.[3] A face shield may be required for situations with a higher risk of splashing.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
Hand Protection Protective gloves should be worn.[3]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[9] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[9]
Storage Conditions

Store this compound in a dry, cool, and well-ventilated place.[3][9] Keep containers tightly closed and away from heat, sparks, and open flames.[8][9]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8][9]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[8][9]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[8][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8][9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][9] Water mist can be used to cool closed containers.[9]

  • Specific Hazards: The material is combustible and containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors.[9]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition and take precautionary measures against static discharges.[9]

  • Environmental Precautions: The substance should not be released into the environment.[9]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.

Experimental Protocols

While specific experimental data for this compound is limited, the following are examples of standard methodologies that would be used to determine its key properties.

Table 6: Standard Experimental Protocols

PropertyStandard Method (Example)Brief Description
Flash Point ASTM D93 (Pensky-Martens Closed Cup Tester)The sample is heated at a slow, constant rate with continuous stirring. A test flame is systematically introduced into the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.
Boiling Point OECD Guideline 103This method involves distilling the substance to determine the boiling temperature range. The temperature is measured when the liquid and vapor phases are in equilibrium at a given pressure.
Acute Oral Toxicity OECD Guideline 423 (Acute Toxic Class Method)A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step, allowing for classification and hazard labeling.
Skin Irritation OECD Guideline 404 (Acute Dermal Irritation/Corrosion)The substance is applied to the skin of experimental animals. The degree of irritation is assessed at specific intervals.
Eye Irritation OECD Guideline 405 (Acute Eye Irritation/Corrosion)The substance is applied to the eye of an experimental animal. The effects on the cornea, iris, and conjunctiva are observed and scored.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and management of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Conduct Hazard Assessment B Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Ensure Proper Ventilation B->C D Dispense in a Well-Ventilated Area C->D E Keep Away from Ignition Sources D->E F Keep Container Tightly Closed When Not in Use E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Dispose of Waste According to Regulations G->H

Caption: Logical workflow for the safe handling of this compound.

G Emergency Response for this compound Exposure cluster_routes Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure A Exposure Event B Skin Contact A->B Route? C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Wash with Plenty of Water for 15 min. B->F G Rinse with Plenty of Water for 15 min. C->G H Move to Fresh Air D->H I Rinse Mouth, Drink Water E->I J Seek Medical Attention if Symptoms Occur F->J G->J H->J I->J

Caption: Decision-making workflow for responding to an exposure event.

References

The Strategic Application of 2-Cyclopentylethanol in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Pharmaceutical Research and Development

Introduction

2-Cyclopentylethanol, a primary alcohol with the chemical formula C₇H₁₄O, is emerging as a versatile building block in the synthesis of complex pharmaceutical molecules. Its inherent structural features, particularly the cyclopentyl moiety, make it an attractive precursor for the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for the management of hypertension and congestive heart failure. This technical guide explores the potential applications of this compound in pharmaceutical synthesis, with a specific focus on its role as a key starting material for the synthesis of ACE inhibitors such as Ramipril and Fosinopril. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and the underlying mechanism of action of the target drug class, tailored for researchers, scientists, and drug development professionals.

This compound as a Precursor to Key Pharmaceutical Intermediates

The primary utility of this compound in the synthesis of ACE inhibitors lies in its efficient conversion to key cyclopentane-containing intermediates. The cyclopentyl group is a crucial pharmacophore in several ACE inhibitors, contributing to their binding affinity and efficacy. The synthetic strategy hinges on the oxidation of the primary alcohol functionality of this compound to either an aldehyde (cyclopentylacetaldehyde) or a carboxylic acid (cyclopentylacetic acid). These intermediates serve as pivotal precursors for the construction of the complex bicyclic structures characteristic of drugs like Ramipril.

Oxidation of this compound: A Gateway to ACE Inhibitor Scaffolds

The oxidation of this compound is a critical first step in its utilization for pharmaceutical synthesis. The choice of oxidizing agent and reaction conditions determines the final product, be it the aldehyde or the carboxylic acid.

  • Oxidation to Cyclopentylacetic Acid: A robust method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in sulfuric acid. This powerful oxidizing agent efficiently converts primary alcohols to carboxylic acids.

  • Oxidation to Cyclopentylacetaldehyde: For the synthesis of the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this selective oxidation.

The following table summarizes the key transformations of this compound into valuable pharmaceutical intermediates.

Starting MaterialReagent(s)ProductApplication
This compoundJones Reagent (CrO₃, H₂SO₄, Acetone)Cyclopentylacetic AcidIntermediate for Ramipril synthesis
This compoundPyridinium Chlorochromate (PCC)CyclopentylacetaldehydeIntermediate for further elaboration

Proposed Synthetic Pathway to an ACE Inhibitor Intermediate from this compound

A plausible synthetic route to a key intermediate of Ramipril, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, can be envisioned starting from this compound. This pathway highlights the strategic importance of the initial oxidation step.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Key Intermediate Synthesis This compound This compound Cyclopentylacetic_Acid Cyclopentylacetic_Acid This compound->Cyclopentylacetic_Acid Jones Oxidation Ramipril_Intermediate (2S,3aS,6aS)-octahydrocyclopenta[b] pyrrole-2-carboxylic acid Cyclopentylacetic_Acid->Ramipril_Intermediate Multi-step Synthesis

Caption: Proposed synthesis of a Ramipril intermediate.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations discussed. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis of Cyclopentylacetic Acid via Jones Oxidation of this compound

Objective: To synthesize cyclopentylacetic acid by the oxidation of this compound using Jones reagent.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide to 23 ml of concentrated sulfuric acid. Slowly add 75 ml of water with stirring until the chromium trioxide is fully dissolved.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 11.4 g (0.1 mol) of this compound in 100 ml of acetone. Cool the solution to 0-5 °C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the dropwise addition of isopropanol (B130326) until the green color persists. Pour the mixture into 500 ml of cold water and extract with diethyl ether (3 x 150 ml).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 ml) and then with brine (1 x 100 ml). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclopentylacetic acid.

  • Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Expected Yield: 75-85%

Synthesis of Cyclopentylacetaldehyde via PCC Oxidation of this compound

Objective: To synthesize cyclopentylacetaldehyde by the selective oxidation of this compound using pyridinium chlorochromate (PCC).

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 21.5 g (0.1 mol) of PCC in 200 ml of anhydrous dichloromethane.

  • Addition of Alcohol: To this suspension, add a solution of 11.4 g (0.1 mol) of this compound in 20 ml of anhydrous dichloromethane in one portion.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark brown, tarry substance.

  • Work-up: Dilute the reaction mixture with 200 ml of diethyl ether and stir for an additional 15 minutes.

  • Purification: Decant the supernatant liquid and wash the solid residue with diethyl ether (3 x 50 ml). Combine the organic solutions and pass them through a short column of silica gel to remove the chromium residues.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude cyclopentylacetaldehyde.

Expected Yield: 70-80%

Mechanism of Action of ACE Inhibitors: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

RAAS_Pathway cluster_0 Initiation cluster_1 Conversion cluster_2 Effector cluster_3 Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System.

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction and the release of aldosterone (B195564) from the adrenal cortex, which in turn promotes sodium and water retention. Both of these actions contribute to an increase in blood pressure.[1]

ACE inhibitors, as their name suggests, block the action of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

Conclusion

This compound represents a strategically important and economically viable starting material for the synthesis of valuable pharmaceutical intermediates, particularly for the production of ACE inhibitors. Its straightforward conversion to cyclopentylacetic acid and cyclopentylacetaldehyde provides a clear and efficient entry point into the complex molecular architectures of drugs like Ramipril and Fosinopril. The detailed synthetic protocols and an understanding of the RAAS pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this compound in modern pharmaceutical synthesis. Further research into stereoselective synthetic routes and the development of more sustainable oxidation methods will undoubtedly enhance the utility of this versatile building block in the future.

References

The Versatile Intermediate: A Technical Guide to 2-Cyclopentylethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentylethanol, a primary alcohol with the molecular formula C₇H₁₄O, serves as a versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural motif, combining a flexible ethyl chain with a compact cyclopentyl ring, makes it a desirable building block in the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols, quantitative data, and a discussion of its role in the development of bioactive compounds and fragrance ingredients.

Introduction

This compound (CAS No: 766-00-7) is a colorless liquid with a mild, pleasant odor. Its utility as a synthetic intermediate stems from the reactivity of its primary hydroxyl group, which can be readily transformed into a wide array of functional groups. The cyclopentyl moiety imparts lipophilicity and a specific spatial arrangement that can be crucial for biological activity or desirable olfactory properties. This guide will explore the pivotal role of this compound as a precursor to a diverse range of chemical entities.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless liquid
Boiling Point 186-187 °C
Density 0.922 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.458
CAS Number 766-00-7

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 3.71 (t, 2H), 1.78-1.45 (m, 9H), 1.29-1.05 (m, 2H), 1.15 (t, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 61.2, 40.5, 32.4, 25.2.

  • IR (neat): 3330 (br, OH), 2950, 2865, 1450, 1050 cm⁻¹.

  • Mass Spectrum (EI): m/z 114 (M+), 96, 81, 67, 55, 41.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with Cyclopentylacetaldehyde

This method involves the reaction of a methyl Grignard reagent with cyclopentylacetaldehyde.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Typical Yield: 75-85%

Reduction of Cyclopentylacetic Acid or its Esters

The reduction of cyclopentylacetic acid or its esters, such as ethyl cyclopentylacetate, using a powerful reducing agent like lithium aluminum hydride (LAH) is a high-yielding route to this compound.[1][2]

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask is fitted with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. A suspension of lithium aluminum hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in the flask under a nitrogen atmosphere.[1][2]

  • Addition of Ester: A solution of ethyl cyclopentylacetate (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.[1]

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The residue is purified by vacuum distillation to yield pure this compound.

Typical Yield: 85-95%[3]

G cluster_0 Grignard Route cluster_1 Reduction Route Cyclopentylacetaldehyde Cyclopentylacetaldehyde CH3MgI CH3MgI Intermediate_1 Magnesium Alkoxide Intermediate 2-Cyclopentylethanol_1 This compound Ethyl_Cyclopentylacetate Ethyl Cyclopentylacetate LAH LiAlH4 Intermediate_2 Aluminum Alkoxide Intermediate 2-Cyclopentylethanol_2 This compound

Key Reactions of this compound as a Synthetic Intermediate

The primary alcohol functionality of this compound is the gateway to a multitude of chemical transformations, making it a valuable precursor for more complex molecules.

Oxidation to Cyclopentylacetaldehyde

The oxidation of this compound provides cyclopentylacetaldehyde, a key building block for further carbon-carbon bond formations. The Swern oxidation is a mild and efficient method for this transformation.[4]

Experimental Protocol (Swern Oxidation):

  • Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C. Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.[4]

  • Formation of Alkoxysulfonium Salt: A solution of this compound (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Elimination: Triethylamine (5.0 eq) is added, and the mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature.

  • Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde.

  • Purification: The crude aldehyde is typically used directly in the next step or can be purified by careful vacuum distillation.

Typical Yield: >90%

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters, many of which have applications as fragrance compounds. The Fischer-Speier esterification is a classic example.[5]

Experimental Protocol (Fischer Esterification with Acetic Acid):

  • Reaction Setup: this compound (1.0 eq) and acetic acid (1.2 eq) are combined in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), is added.[5]

  • Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup: After cooling, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting 2-cyclopentylethyl acetate (B1210297) is purified by vacuum distillation.

Typical Yield: 70-80%

Williamson Ether Synthesis

Conversion of this compound to its corresponding ethers can be achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Methyl Ether):

  • Formation of Alkoxide: In a flask under a nitrogen atmosphere, this compound (1.0 eq) is dissolved in anhydrous THF. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Reaction with Alkyl Halide: Methyl iodide (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude ether is purified by distillation.

Typical Yield: 80-90%

Conversion to 2-Cyclopentylethyl Halides

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBr₃) yields 2-cyclopentylethyl bromide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Bromide):

  • Reaction Setup: this compound (1.0 eq) is placed in a flask and cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise with stirring, keeping the temperature below 10 °C.

  • Reaction: After the addition, the mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

  • Workup: The reaction mixture is cooled and poured onto ice. The product is extracted with diethyl ether. The ether layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed, and the product is purified by vacuum distillation.

Typical Yield: 70-80%

G cluster_0 Oxidation cluster_1 Esterification cluster_2 Ether Synthesis cluster_3 Halogenation This compound This compound Cyclopentylacetaldehyde Cyclopentylacetaldehyde This compound->Cyclopentylacetaldehyde Swern Oxidation 2-Cyclopentylethyl_Acetate 2-Cyclopentylethyl Acetate This compound->2-Cyclopentylethyl_Acetate Acetic Acid, H+ 2-Cyclopentylethyl_Methyl_Ether 2-Cyclopentylethyl Methyl Ether This compound->2-Cyclopentylethyl_Methyl_Ether 1. NaH 2. CH3I 2-Cyclopentylethyl_Bromide 2-Cyclopentylethyl Bromide This compound->2-Cyclopentylethyl_Bromide PBr3

Applications in Drug Development and Fragrance Industry

The cyclopentyl moiety is present in a number of biologically active molecules. While direct synthesis of a marketed drug from this compound is not prominently documented, its derivatives are structurally related to key intermediates in the synthesis of important pharmaceuticals. For instance, the phosphodiesterase 4 (PDE4) inhibitors Roflumilast (B1684550) and Cilomilast , used in the treatment of COPD, feature a cyclopentyl ether group.[6][7] The synthesis of these drugs involves the coupling of a substituted benzoyl derivative with a cyclopentyl-containing fragment. This compound serves as a readily available starting material for the synthesis of such cyclopentyl ether fragments.

G This compound This compound Cyclopentyl_Ether_Intermediate Cyclopentyl Ether Intermediate This compound->Cyclopentyl_Ether_Intermediate Multi-step synthesis Roflumilast_Cilomilast Roflumilast / Cilomilast Cyclopentyl_Ether_Intermediate->Roflumilast_Cilomilast Coupling with benzoyl derivative

In the fragrance industry , the pleasant odor profile of this compound and its esters makes them valuable components in various perfume compositions.[8] The cyclopentyl group contributes to the substantivity and character of the fragrance. Esters such as 2-cyclopentylethyl acetate and 2-cyclopentylethyl propionate (B1217596) are known for their fruity and floral notes. Patents describe the use of various cyclopentanol (B49286) and cyclopentylethanol derivatives for imparting fresh, green, and woody notes to fragrances.[9][10]

Conclusion

This compound is a highly versatile and economically significant intermediate in organic synthesis. Its straightforward preparation and the diverse reactivity of its primary hydroxyl group allow for the efficient synthesis of a wide range of derivatives. For researchers and professionals in drug development and the fragrance industry, this compound offers a valuable platform for the creation of novel and complex molecules with desired biological or olfactory properties. The detailed protocols and data presented in this guide aim to facilitate its broader application in innovative synthetic endeavors.

References

2-Cyclopentylethanol: A Technical Guide for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol characterized by a cyclopentyl group attached to an ethanol (B145695) backbone.[1][2][3][4][5] Its chemical structure imparts a unique combination of hydrophobicity from the cyclopentane (B165970) ring and reactivity from the hydroxyl group. This molecule has garnered interest in the fragrance and flavor industry for its reportedly pleasant, mild, and sweet odor profile.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential applications in fragrance and flavor, synthesis and analysis protocols, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, performance prediction, and safety assessments.

PropertyValueReference(s)
Chemical Identity
IUPAC NameThis compound[1]
SynonymsCyclopentaneethanol, 2-Cyclopentylethyl alcohol[2]
CAS Number766-00-7[1][2][3][4][5]
Molecular FormulaC₇H₁₄O[1][2][3][4][5]
Molecular Weight114.19 g/mol [1][4]
Physical Properties
AppearanceColorless liquid[2]
Boiling Point174.4 ± 8.0 °C at 760 mmHg[1]
Density0.9 ± 0.1 g/cm³[1]
Flash Point70.4 ± 8.6 °C[1]
Vapor Pressure0.4 ± 0.7 mmHg at 25°C[1]
SolubilitySoluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water.[1]
Spectroscopic Data
Mass Spectrum (EI)Available through NIST[5]
IR SpectrumAvailable through NIST[5]
¹H NMR SpectrumData available from chemical suppliers
¹³C NMR SpectrumData available from chemical suppliers

Applications in the Fragrance and Flavor Industry

Fragrance Applications

This compound is noted for its "pleasant odor profile," described as mild and sweet, making it a candidate for inclusion in various fragrance formulations.[1][2] Its chemical structure, a primary alcohol, allows for its use as a modifier or as a building block for the synthesis of other fragrance ingredients, such as esters. The esterification of this compound with various carboxylic acids can produce a range of esters with potentially diverse and interesting scent profiles.

Flavor Applications & Regulatory Status

While its odor profile suggests potential in flavor applications, a critical consideration is its regulatory status. As of the compilation of this guide, This compound does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as a GRAS (Generally Recognized as Safe) substance. This significantly restricts its use in food and beverage products in the United States. Further toxicological and safety evaluations would be required for its consideration as a food additive.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a suitable cyclopentyl-containing carbonyl compound. A hypothetical, yet standard, laboratory-scale synthesis is outlined below.

Method 1: Reduction of Cyclopentylacetaldehyde

This protocol describes the reduction of cyclopentylacetaldehyde to this compound using sodium borohydride (B1222165).

  • Materials:

    • Cyclopentylacetaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727) (MeOH)

    • Diethyl ether (Et₂O)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve cyclopentylacetaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add diethyl ether and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by fractional distillation under reduced pressure.

Method 2: Grignard Reaction

An alternative synthesis involves the reaction of a cyclopentylmethyl Grignard reagent with formaldehyde.

  • Materials:

    • Cyclopentylmethyl bromide

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Paraformaldehyde

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)

  • Procedure:

    • Prepare the Grignard reagent by reacting cyclopentylmethyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

    • In a separate flask, prepare a slurry of paraformaldehyde in anhydrous diethyl ether or THF.

    • Slowly add the prepared Grignard reagent to the paraformaldehyde slurry at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Perform a standard aqueous workup and extraction with diethyl ether.

    • Dry the organic layer, remove the solvent, and purify the resulting this compound by distillation.

Purification and Analysis

For fragrance applications, high purity of the final product is crucial to avoid off-notes.

  • Purification: Fractional distillation under reduced pressure is the most common method for purifying this compound.

  • Analysis: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak corresponding to the molecular weight of this compound (114.19 g/mol ). The fragmentation pattern can be compared with reference spectra (e.g., from NIST).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. Absorption bands around 2850-2960 cm⁻¹ corresponding to C-H stretching of the cyclopentyl and ethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra will show characteristic signals for the cyclopentyl and ethyl-alcohol protons and carbons, respectively. The integration and splitting patterns in the ¹H NMR spectrum can confirm the structure.

Stability in Formulations

The stability of fragrance ingredients is a critical factor in product development. As a primary alcohol, this compound is expected to be relatively stable under neutral pH conditions.[6] However, its stability can be affected by several factors in a formulation:

  • Oxidation: Alcohols can be susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids with different and potentially undesirable odors. The use of antioxidants in the formulation can mitigate this.

  • Esterification: In acidic conditions, this compound can react with carboxylic acids present in the formulation to form esters. This can alter the intended fragrance profile.

  • Dehydration: Under strong acidic conditions and heat, it can undergo dehydration to form alkenes.[6]

It is recommended to conduct stability testing of this compound in the specific product base (e.g., ethanol, lotions, soaps) under various conditions (e.g., temperature, light exposure) to ensure its long-term performance.

Olfactory Perception and Signaling

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that respond to this compound have not been identified, the general mechanism of olfactory signal transduction is well-established.

The binding of an odorant to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gα-olf). This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential, which is then transmitted to the brain for processing.

Below is a generalized workflow for the deorphanization of olfactory receptors, a process used to identify the specific odorants that activate a particular receptor.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_screening Functional Screening cluster_analysis Data Analysis Clone_OR Clone Human OR Gene Transfect Transfect into Heterologous Cells (e.g., HEK293) Clone_OR->Transfect Expose Expose Cells to Odorant Library Transfect->Expose Measure Measure Cellular Response (e.g., Ca2+ imaging) Expose->Measure Identify Identify Activating Ligands Measure->Identify Dose_Response Perform Dose-Response Analysis Identify->Dose_Response caption Workflow for Olfactory Receptor Deorphanization.

Caption: Workflow for Olfactory Receptor Deorphanization.

The following diagram illustrates a simplified, generic signaling pathway for odorant perception.

signaling_pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Ion Ca²⁺ Influx CNG_Channel->Ca_Ion Depolarization Depolarization Ca_Ion->Depolarization Signal Signal to Brain Depolarization->Signal caption Generic Olfactory Signal Transduction Pathway.

Caption: Generic Olfactory Signal Transduction Pathway.

Conclusion

This compound is a primary alcohol with potential for use in the fragrance industry due to its mild, sweet odor. Its utility in the flavor sector is currently limited by its lack of FEMA GRAS status. Standard organic synthesis protocols can be employed for its production, and its purity can be ascertained through common analytical techniques. As with any fragrance ingredient, its stability in final formulations should be thoroughly evaluated. While the specific olfactory receptors for this compound are unknown, it is perceived through the well-understood G-protein coupled olfactory signaling pathway. Further research into its detailed sensory properties and safety would be beneficial for expanding its application.

References

A Comprehensive Technical Guide to 2-Cyclopentylethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and potential applications of 2-Cyclopentylethanol (C7H14O), a versatile building block in organic chemistry and pharmaceutical development.

This technical guide provides a detailed overview of this compound, a cyclic alcohol with growing interest in the fields of chemical synthesis and drug discovery. Its unique structural motif, combining a cyclopentyl ring with a short ethanol (B145695) chain, makes it a valuable intermediate for the synthesis of more complex molecules. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and purification, and modern analytical methods for its characterization.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 766-00-7[1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 174.4 ± 8.0 °C at 760 mmHg
Density 0.920 g/mL
Refractive Index 1.4560-1.4600 @ 20°C[3]
Flash Point 70.4 ± 8.6 °C

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in a laboratory setting. The following sections provide step-by-step methodologies for its synthesis, purification, and analysis.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved by reacting cyclopentylmagnesium bromide with ethylene (B1197577) oxide.[4]

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure the complete formation of cyclopentylmagnesium bromide.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in anhydrous ether. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride with stirring. This will quench the reaction and precipitate magnesium salts.

  • Extraction and Drying: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Fractional distillation under reduced pressure is an effective method for obtaining high-purity this compound.[4]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and pressure gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Place the crude this compound in the round-bottom flask with a few boiling chips. Apply a vacuum and slowly heat the flask.

  • Fraction Collection: Collect the fractions at the appropriate boiling point and pressure. The main fraction containing this compound should be collected at a stable temperature.

  • Purity Check: The purity of the collected fractions can be assessed by gas chromatography (GC).

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Expected Molecular Ion Peak (M+): m/z = 114.10[4]

  • Fragmentation Pattern: The mass spectrum will show characteristic fragments corresponding to the loss of water (m/z = 96) and the cyclopentyl and ethyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the molecule.

  • ¹H NMR (CDCl₃):

    • A broad singlet corresponding to the hydroxyl proton (-OH).

    • A triplet corresponding to the two protons of the -CH₂OH group.

    • A multiplet for the proton on the cyclopentyl ring attached to the ethyl group.

    • Multiplets for the remaining protons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[4]

    • Strong absorption bands in the region of 2850-3000 cm⁻¹ due to C-H stretching.

    • An absorption band around 1050 cm⁻¹ corresponding to the C-O stretching of the primary alcohol.[4]

Workflow for Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow Start Start: Cyclopentyl bromide + Magnesium Grignard Grignard Reaction (Anhydrous Ether) Start->Grignard Reaction Reaction with Ethylene Oxide Grignard->Reaction Quench Quenching (aq. NH4Cl) Reaction->Quench Crude Crude Product Quench->Crude Purification Purification: Fractional Distillation Crude->Purification Pure Pure this compound Purification->Pure Analysis Analysis Pure->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR IR IR Analysis->IR

Caption: Workflow for the synthesis and analysis of this compound.

Biological Relevance and Applications

While this compound itself is not a therapeutic agent, its structural motif is present in various biologically active molecules. It serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Preliminary studies have also suggested that some simple alcohols and their derivatives possess antimicrobial properties, indicating a potential area for further investigation with this compound.[4] Its application in drug development primarily lies in its utility as a building block to introduce a cyclopentyl moiety, which can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopentylethanol from Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyclopentylethanol, a valuable intermediate in medicinal chemistry and fragrance applications, using cyclopentane (B165970) as the starting material. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Route 1: Grignard Reaction with Ethylene (B1197577) Oxide

This route involves the initial halogenation of cyclopentane to form a cyclopentyl halide, which is then converted to a Grignard reagent. Subsequent reaction with ethylene oxide yields the target molecule, this compound.

Signaling Pathway and Logic

The logical progression of this synthetic route is outlined below, starting with the inert cyclopentane and proceeding through activation via halogenation to enable nucleophilic addition to an electrophilic epoxide.

Grignard_Route Cyclopentane Cyclopentane CyclopentylHalide Cyclopentyl Halide Cyclopentane->CyclopentylHalide Free-Radical Halogenation Grignard Cyclopentylmagnesium Halide (Grignard Reagent) CyclopentylHalide->Grignard Mg, Ether Product This compound Grignard->Product 1. Ethylene Oxide 2. H3O+ Workup

Diagram 1: Workflow for Grignard-based synthesis.
Experimental Protocols

Step 1: Synthesis of Cyclopentyl Chloride

This protocol details the photocatalytic chlorination of cyclopentane.

  • Materials:

    • Cyclopentane

    • Potassium chloride (KCl)

    • Glacial acetic acid

    • Nano copper/cuprous chloride catalyst

    • Tetrabutylammonium (B224687) chloride (phase transfer catalyst)

    • Water

    • LED light source

    • Photoreactor

  • Procedure:

    • Prepare an aqueous solution of potassium chloride (7g) and glacial acetic acid (5mL) in 50mL of water.

    • Transfer the solution to a photoreactor and add the nano copper/cuprous chloride catalyst (0.3g) and tetrabutylammonium chloride (0.05g).

    • Add cyclopentane (15mL) to the reactor.

    • Stir the mixture vigorously under irradiation from an LED light source at room temperature for 6.5 hours.

    • After the reaction, allow the mixture to settle and separate the layers.

    • Recover the photocatalyst by filtration.

    • Separate and dry the organic phase.

    • Purify the crude product by distillation to obtain cyclopentyl chloride.

Step 2: Preparation of Cyclopentylmagnesium Chloride

This is a standard Grignard reagent formation.

  • Materials:

    • Cyclopentyl chloride

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Iodine crystal (as an initiator)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of cyclopentyl chloride in anhydrous ether to the flask.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining cyclopentyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 3: Synthesis of this compound

This step involves the nucleophilic opening of ethylene oxide by the Grignard reagent.

  • Materials:

    • Cyclopentylmagnesium chloride solution

    • Ethylene oxide (condensed as a liquid at low temperature)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Dilute hydrochloric acid

  • Procedure:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly bubble gaseous ethylene oxide through the solution or add a pre-condensed solution of ethylene oxide in anhydrous ether.

    • Maintain the reaction temperature below 10°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data
StepProductStarting MaterialYieldPurityReference
1Cyclopentyl ChlorideCyclopentane96% (based on 43% conversion)Distilled[1]
2 & 3This compoundCyclopentyl Chloride~60-70% (typical for Grignard reactions with ethylene oxide)>98% (after distillation)General knowledge

Route 2: Dehydrohalogenation and Hydroboration-Oxidation

This alternative route also begins with the halogenation of cyclopentane, followed by an elimination reaction to form cyclopentene (B43876). A subsequent hydroboration-oxidation sequence affords the desired anti-Markovnikov alcohol product.

Signaling Pathway and Logic

This pathway introduces a double bond as a key reactive intermediate, which then dictates the regiochemistry of the final hydroxylation step.

Hydroboration_Route Cyclopentane Cyclopentane CyclopentylHalide Cyclopentyl Halide Cyclopentane->CyclopentylHalide Free-Radical Halogenation Cyclopentene Cyclopentene CyclopentylHalide->Cyclopentene Elimination (e.g., KOtBu) Organoborane Tri(cyclopentylmethyl)borane Cyclopentene->Organoborane Hydroboration (BH3-THF) Product This compound Organoborane->Product Oxidation (H2O2, NaOH)

Diagram 2: Workflow for Hydroboration-Oxidation synthesis.
Experimental Protocols

Step 1: Synthesis of Cyclopentyl Chloride

(Refer to the protocol in Route 1)

Step 2: Synthesis of Cyclopentene

This is an E2 elimination reaction.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve potassium tert-butoxide in anhydrous DMSO.

    • Add cyclopentyl chloride dropwise to the stirred solution.

    • Heat the reaction mixture to promote elimination.

    • The volatile cyclopentene can be distilled directly from the reaction mixture.

    • Collect the distillate and wash it with water to remove any remaining DMSO.

    • Dry the cyclopentene over anhydrous calcium chloride.

Step 3: Synthesis of this compound via Hydroboration-Oxidation

This two-step, one-pot procedure provides the anti-Markovnikov addition of water across the double bond.[2][3]

  • Materials:

    • Cyclopentene

    • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M)

    • Aqueous sodium hydroxide (B78521) solution (3 M)

    • Hydrogen peroxide (30% aqueous solution)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve cyclopentene in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the borane-THF complex solution dropwise, maintaining the temperature at 0°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0°C and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not exceed 40-50°C.

    • Stir the mixture at room temperature for at least 1 hour after the addition is complete.

    • Separate the layers and extract the aqueous layer with THF or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Quantitative Data
StepProductStarting MaterialYieldPurityReference
1Cyclopentyl ChlorideCyclopentane96% (based on 43% conversion)Distilled[1]
2CyclopenteneCyclopentyl ChlorideHigh (typically >80%)DistilledGeneral knowledge
3This compoundCyclopenteneHigh (typically >90%)>98% (after distillation)[2][3]

Summary of Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point174.4 ± 8.0 °C at 760 mmHg
Density0.9 ± 0.1 g/cm³
Flash Point70.4 ± 8.6 °C
LogP1.84

Data sourced from[4].

References

Application Notes and Protocols for the Grignard Reaction Synthesis of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-cyclopentylethanol, a valuable alcohol intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. The protocol herein details the reaction of cyclopentylmagnesium bromide with ethylene (B1197577) oxide, followed by an aqueous work-up to yield the target primary alcohol.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone. In this application, the Grignard reagent, cyclopentylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon of an epoxide (ethylene oxide). This ring-opening reaction, followed by acidic workup, results in the formation of this compound, extending the carbon chain by two atoms. The careful control of reaction conditions, particularly the exclusion of water, is critical for the successful synthesis and high yield of the desired product.

Quantitative Data Summary

ParameterValueNotes
Starting Material Cyclopentyl Bromide---
Reagents Magnesium Turnings, Ethylene Oxide---
Solvent Anhydrous Diethyl EtherTetrahydrofuran (THF) can also be used.
Reaction Temperature 0 °C to refluxGrignard formation is often initiated at room temperature and may require gentle heating. The reaction with ethylene oxide is typically performed at a low temperature.
Reaction Time 2-4 hoursVaries depending on the scale and reaction conditions.
Product Molar Mass 114.19 g/mol [1][2]
Product Appearance Colorless Liquid[1]
Typical Yield 60-80%Based on analogous Grignard reactions with epoxides. Actual yield may vary.
Purity (by GC) >98%[3]

Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with epoxides. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of this reaction.

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether (or THF)

  • Ethylene oxide (condensed and used as a solution in anhydrous diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

Part 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, place magnesium turnings (1.2 equivalents). The apparatus should be under a positive pressure of inert gas.

  • Add a small crystal of iodine to the magnesium turnings.

  • In the addition funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, cyclopentylmagnesium bromide.

Part 2: Reaction with Ethylene Oxide

  • Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of ethylene oxide (1.1 equivalents) in cold, anhydrous diethyl ether. Caution: Ethylene oxide is a toxic and flammable gas. This should be done in a well-ventilated fume hood.

  • Slowly add the ethylene oxide solution to the stirred Grignard reagent via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Once the initial vigorous reaction has subsided, add more of the ammonium chloride solution until two distinct layers are formed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Epoxide cluster_2 Work-up & Purification reagents1 Cyclopentyl Bromide + Mg Turnings + Anhydrous Ether activation Initiation (Iodine, heat) reagents1->activation 1. Add small portion grignard Cyclopentylmagnesium Bromide Solution activation->grignard 2. Dropwise addition & reflux reaction Alkoxide Intermediate grignard:e->reaction:w 3. Add Ethylene Oxide Solution at 0°C ethylene_oxide Ethylene Oxide in Anhydrous Ether workup Quench with aq. NH4Cl reaction:e->workup:w 4. Quenching extraction Ether Extraction & Drying workup->extraction purification Distillation extraction->purification product This compound purification->product

Experimental workflow for this compound synthesis.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere and with strict exclusion of moisture.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Ethylene oxide is a toxic and flammable gas. Handle with extreme care in a fume hood.

  • The quenching of the Grignard reaction is highly exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Preparation of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-Cyclopentylethanol, a valuable intermediate in the pharmaceutical and fragrance industries. The primary method detailed is the reduction of cyclopentylacetic acid using lithium aluminum hydride (LAH), a robust and high-yielding approach for converting carboxylic acids to primary alcohols.

Reaction Principle

The synthesis of this compound is achieved through the reduction of the carboxylic acid functional group of cyclopentylacetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts carboxylic acids and their derivatives to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol. Due to the high reactivity of LAH with water and other protic solvents, the reaction must be conducted under anhydrous conditions.

Reaction Scheme:

Experimental Protocol: Reduction of Cyclopentylacetic Acid

This protocol outlines the necessary steps for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Cyclopentylacetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon to ensure anhydrous conditions.

    • Lithium aluminum hydride (a molar excess, typically 1.5 to 2.0 equivalents relative to the carboxylic acid) is carefully weighed and transferred to the reaction flask under the inert atmosphere.

    • Anhydrous diethyl ether is added to the flask to create a suspension of LAH.

  • Addition of Cyclopentylacetic Acid:

    • Cyclopentylacetic acid is dissolved in a minimal amount of anhydrous diethyl ether in the dropping funnel.

    • The LAH suspension in the reaction flask is cooled to 0 °C using an ice bath.

    • The solution of cyclopentylacetic acid is added dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C. An initial vigorous evolution of hydrogen gas will be observed as the acidic proton of the carboxylic acid reacts with the hydride.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the completion of the reduction.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup (Quenching):

    • The reaction flask is cooled in an ice bath to 0 °C.

    • The excess LAH is quenched by the slow, dropwise addition of water. This is a highly exothermic process and should be performed with extreme caution.

    • Following the addition of water, a 10% aqueous solution of sulfuric acid is slowly added until the white aluminum salts dissolve and two clear layers are formed.

  • Extraction and Isolation:

    • The contents of the flask are transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal:

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

PropertyCyclopentylacetic Acid (Starting Material)This compound (Product)
Molecular Formula C₇H₁₂O₂C₇H₁₄O
Molecular Weight 128.17 g/mol 114.19 g/mol [1]
Appearance Clear, colorless liquidColorless liquid
Boiling Point 123-125 °C at 15 mmHg174.4 ± 8.0 °C at 760 mmHg[2]
Density 1.005 g/cm³0.9 ± 0.1 g/cm³[2]
¹H NMR (CDCl₃, ppm) -δ 3.62 (t, 2H, -CH₂OH), 1.84-1.77 (m, 3H), 1.59-1.51 (m, 4H), 1.10 (m, 2H)[2]
¹³C NMR (CDCl₃, ppm) -δ 61.1 (-CH₂OH), 40.5, 36.8, 32.4, 25.2
IR (neat, cm⁻¹) ~1710 (C=O), broad ~3000 (O-H)broad ~3340 (O-H), 2950, 2860 (C-H), 1050 (C-O)
Typical Yield -85-95% (literature examples for similar reductions)

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Apparatus Setup (Anhydrous Conditions) lah_suspension 2. LAH Suspension in Anhydrous Ether setup->lah_suspension acid_addition 3. Dropwise Addition of Cyclopentylacetic Acid at 0°C lah_suspension->acid_addition reflux 4. Reflux (2-4 hours) acid_addition->reflux quench 5. Quenching with H₂O and H₂SO₄ at 0°C reflux->quench extraction 6. Ether Extraction quench->extraction drying 7. Drying with Na₂SO₄ extraction->drying evaporation 8. Solvent Evaporation drying->evaporation distillation 9. Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the Synthesis of this compound.

Signaling Pathway of the Reduction

This diagram illustrates the chemical transformation from the starting material to the final product.

reaction_pathway Reaction Pathway for LAH Reduction start Cyclopentylacetic Acid (C₇H₁₂O₂) reagent 1. LiAlH₄ in Et₂O start->reagent intermediate Aluminum Alkoxide Intermediate reagent->intermediate Reduction workup 2. H₂O Workup intermediate->workup product This compound (C₇H₁₄O) workup->product Hydrolysis

Caption: Chemical transformation pathway.

References

Application Notes and Protocols: Utilization of 2-Cyclopentylethanol in the Synthesis of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylalanine and its derivatives are fundamental components in the development of novel therapeutic agents and chiral catalysts. The modification of the phenylalanine backbone, either at the carboxylic acid or the amino group, allows for the fine-tuning of its biological activity and physical properties. This document provides a detailed protocol for the synthesis of a phenylalanine derivative, specifically the 2-cyclopentylethyl ester of N-acetyl-L-phenylalanine, by leveraging 2-cyclopentylethanol as a key reagent. This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

The described method is based on a modified Mukaiyama esterification, a reliable and widely used reaction for the formation of esters from carboxylic acids and alcohols, particularly in the context of amino acid chemistry. This approach offers a practical route to novel phenylalanine derivatives incorporating a cyclopentylethyl moiety, which can impart unique steric and lipophilic characteristics to the parent molecule.

Proposed Synthetic Pathway: Esterification of N-acetyl-L-phenylalanine

The synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester is proposed to proceed via an esterification reaction between N-acetyl-L-phenylalanine and this compound. This reaction can be effectively mediated by a coupling agent, such as a modified Mukaiyama reagent, in the presence of a non-nucleophilic base.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A N-acetyl-L-phenylalanine C Mukaiyama's Reagent (e.g., [2-ClMePy][EtSO4]) E N-acetyl-L-phenylalanine 2-cyclopentylethyl ester A->E Esterification B This compound D Base (e.g., 1-Methylimidazole) B->E Esterification

Figure 1: Proposed reaction scheme for the synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester.

Experimental Protocol

This protocol details the steps for the synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester using a modified Mukaiyama's reagent.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-L-phenylalanine (1.0 eq).

  • Dissolution: Dissolve the N-acetyl-L-phenylalanine in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add this compound (1.2 eq), followed by 1-methylimidazole (2.4 eq).

  • Addition of Coupling Agent: Add 2-chloro-1-methylpyridinium ethyl sulfate (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-L-phenylalanine 2-cyclopentylethyl ester.

start Start setup Reaction Setup: Add N-acetyl-L-phenylalanine to flask start->setup dissolve Dissolve in Anhydrous DCM setup->dissolve add_reagents Add this compound and 1-Methylimidazole dissolve->add_reagents add_coupling Add Mukaiyama's Reagent add_reagents->add_coupling react Stir at Room Temperature Monitor by TLC add_coupling->react workup Quench with Water and Extract with DCM react->workup wash Wash Organic Layer with NaHCO3 and Brine workup->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Obtain Pure Product purify->end

Figure 2: Experimental workflow for the synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester based on the provided protocol.

ParameterValue
Reactants
N-acetyl-L-phenylalanine2.07 g (10 mmol)
This compound1.37 g (12 mmol)
Reagents
[2-ClMePy][EtSO4]3.00 g (12 mmol)
1-Methylimidazole1.97 g (24 mmol)
Reaction Conditions
SolventAnhydrous Dichloromethane (50 mL)
TemperatureRoom Temperature (20-25 °C)
Reaction Time4-6 hours
Product
Product NameN-acetyl-L-phenylalanine 2-cyclopentylethyl ester
Expected Yield2.42 g (80%)
Purity (by HPLC)>95%
AppearanceColorless to pale yellow oil

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-acetyl-L-phenylalanine 2-cyclopentylethyl ester using this compound. The detailed protocol, based on a modified Mukaiyama esterification, offers a reliable method for obtaining this novel phenylalanine derivative. The provided data and diagrams are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting. The incorporation of the 2-cyclopentylethyl moiety is anticipated to confer unique properties to the phenylalanine scaffold, making it a valuable building block for further research in drug discovery and materials science.

Application Notes and Protocols: 2-Cyclopentylethanol in the Synthesis of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-Cyclopentylethanol as a potential starting material in the synthesis of muscarinic receptor antagonists, with a focus on the M3 antagonist, Glycopyrronium (B1196793) Bromide. While direct utilization of this compound is not widely documented in existing literature, this note proposes a chemically feasible synthetic pathway.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in various conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and peptic ulcers. The M3 receptor subtype, in particular, is a key target for therapeutic intervention due to its role in smooth muscle contraction and glandular secretion.

Glycopyrronium Bromide is a potent muscarinic antagonist with high affinity for M1 and M3 receptors. A key synthetic intermediate for Glycopyrronium Bromide and other related antagonists is α-Cyclopentylmandelic Acid. This application note details a proposed synthetic route to this intermediate starting from this compound, followed by the established synthesis of Glycopyrronium Bromide.

Proposed Synthetic Application of this compound

The core of this proposed application is the conversion of this compound into the key intermediate, α-Cyclopentylmandelic Acid. This multi-step synthesis involves standard organic transformations.

Diagram of Proposed Synthetic Workflow

G cluster_0 Hypothetical Synthesis of Cyclopentylacetic Acid cluster_1 Synthesis of α-Cyclopentylmandelic Acid cluster_2 Synthesis of Glycopyrronium Bromide A This compound B Cyclopentylacetaldehyde A->B Oxidation (e.g., PCC, DMP) C Cyclopentylacetic Acid B->C Oxidation (e.g., Jones Reagent) D α-Bromo Cyclopentylacetic Acid C->D α-Bromination (e.g., NBS, PBr3) E α-Hydroxy Cyclopentylacetic Acid D->E Hydrolysis (e.g., aq. NaOH) F α-Cyclopentylmandelic Acid E->F α-Phenylation (e.g., Friedel-Crafts type reaction) G Methyl α-Cyclopentylmandelate F->G Esterification (MeOH, H+) H Glycopyrrolate Base G->H Transesterification (1-Methyl-3-pyrrolidinol) I Glycopyrronium Bromide H->I Quaternization (Methyl Bromide)

Caption: Proposed synthetic workflow from this compound to Glycopyrronium Bromide.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentylacetic Acid from this compound (Hypothetical)

a) Oxidation to Cyclopentylacetaldehyde:

  • To a stirred solution of pyridinium (B92312) chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM), add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of silica (B1680970) gel and wash with DCM.

  • Concentrate the filtrate under reduced pressure to yield crude Cyclopentylacetaldehyde.

b) Oxidation to Cyclopentylacetic Acid:

  • Dissolve the crude Cyclopentylacetaldehyde in acetone.

  • Cool the solution to 0 °C and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.

  • Stir the mixture for 1 hour at room temperature.

  • Quench the reaction with isopropanol (B130326) and dilute with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Cyclopentylacetic Acid.

Protocol 2: Synthesis of α-Cyclopentylmandelic Acid from Cyclopentylacetic Acid (Hypothetical Pathway)
  • Convert Cyclopentylacetic Acid to its acid chloride using thionyl chloride.

  • Perform an α-bromination of the acid chloride using N-bromosuccinimide (NBS) and a catalytic amount of HBr.

  • Hydrolyze the resulting α-bromo acid chloride with aqueous base to yield α-bromo Cyclopentylacetic Acid.

  • Displace the bromine with a hydroxyl group via nucleophilic substitution with a hydroxide (B78521) source to give α-hydroxy Cyclopentylacetic Acid.

  • Introduce the phenyl group at the α-position. A potential method involves the conversion of the hydroxyl group to a better leaving group, followed by a Friedel-Crafts-type alkylation of benzene.

Note: A more direct and documented approach for α-hydroxylation of related acetic acid derivatives involves enzymatic catalysis, for instance, using engineered cytochrome P450 enzymes.

Protocol 3: Synthesis of Glycopyrronium Bromide from α-Cyclopentylmandelic Acid

This part of the synthesis is well-established.

a) Esterification to Methyl α-Cyclopentylmandelate:

  • Reflux a solution of α-Cyclopentylmandelic Acid (1.0 eq.) in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl α-Cyclopentylmandelate.

b) Transesterification with 1-Methyl-3-pyrrolidinol:

  • Heat a mixture of Methyl α-Cyclopentylmandelate (1.0 eq.) and 1-Methyl-3-pyrrolidinol (1.2 eq.) with a catalytic amount of sodium methoxide.

  • Remove the methanol byproduct by distillation to drive the reaction to completion.

  • The resulting product is the Glycopyrrolate base.

c) Quaternization to Glycopyrronium Bromide:

  • Dissolve the Glycopyrrolate base in a suitable solvent such as acetonitrile.

  • Add methyl bromide to the solution and stir at room temperature.

  • The product, Glycopyrronium Bromide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the binding affinities of Glycopyrronium Bromide for various muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki) of Glycopyrronium Bromide for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M1-[]
M21.889[2]
M31.686[2]
M4-[]
M5-[]

Note: A dash (-) indicates that specific Ki values were not provided in the cited sources, although high affinity for M1 and M3 is noted.

Table 2: Functional Antagonism (-log KB / pA2) of Glycopyrronium Bromide

Tissue/ReceptorApparent -log KB / pA2Reference
Rabbit Vas Deferens (presumed M1)> 11[3]
Rat Atria (M2)9.09[3]
Guinea Pig Ileum (M3)10.31[3]
Rabbit Iris Sphincter10.13[3]

Signaling Pathway

Glycopyrronium Bromide acts as a competitive antagonist at muscarinic receptors, primarily M3 receptors in target tissues like airway smooth muscle. It blocks the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion.

Diagram of M3 Muscarinic Receptor Signaling Pathway

G cluster_0 M3 Receptor Activation and Antagonism cluster_1 G-Protein Signaling Cascade cluster_2 Downstream Effects ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds and Activates Gq Gq Protein M3R->Gq Activates Glyco Glycopyrronium Bromide Glyco->M3R Competitively Binds and Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Signaling pathway of the M3 muscarinic receptor and the antagonistic action of Glycopyrronium Bromide.[4][5][6][7]

The binding of acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[5][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] The elevated intracellular Ca²⁺ and activated PKC lead to smooth muscle contraction.[6][7] Glycopyrronium Bromide prevents this cascade by blocking the initial binding of acetylcholine to the M3 receptor.

Conclusion

While the direct synthesis of muscarinic receptor antagonists from this compound is not a well-trodden path, this document provides a plausible and chemically sound basis for its use as a starting material. The proposed multi-step synthesis of the key intermediate, α-Cyclopentylmandelic Acid, opens a new avenue for the utilization of this compound in medicinal chemistry. The subsequent synthesis of Glycopyrronium Bromide is a well-established process, and its pharmacological profile as a potent M3 muscarinic antagonist is well-documented. Further research into optimizing the proposed initial synthetic steps could validate this compound as a cost-effective and readily available precursor for this important class of therapeutic agents.

References

Reaction mechanism of 2-Cyclopentylethanol with sulfuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Reaction Mechanism of 2-Cyclopentylethanol with Sulfuric Acid

Audience: Researchers, scientists, and drug development professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, providing a common pathway to generate alkenes.[1] This process, typically employing strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat, involves the elimination of a water molecule.[2][3] The reaction mechanism can proceed via either an E1 or E2 pathway, largely dependent on the structure of the alcohol substrate. Primary alcohols generally favor the E2 mechanism, while secondary and tertiary alcohols, which can form more stable carbocation intermediates, proceed via the E1 mechanism.[4][5]

The case of this compound, a primary alcohol, is of particular interest. While a direct E2 elimination is possible, the conditions of acid-catalyzed dehydration often promote carbocation formation. The initially formed primary carbocation is highly unstable; however, it can undergo rapid rearrangement via 1,2-hydride or alkyl shifts to form more stable secondary or tertiary carbocations.[6][7] This note details the proposed reaction mechanisms, including potential carbocation rearrangements, and provides a general protocol for conducting and analyzing the reaction.

Proposed Reaction Mechanisms

The reaction of this compound with sulfuric acid is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O).[1] The subsequent step dictates the product distribution and involves the formation of a carbocation intermediate that is prone to rearrangement.

Step 1: Protonation of the Alcohol

The lone pair of electrons on the hydroxyl oxygen attacks a proton from sulfuric acid, forming an alkyloxonium ion. This initial step is a fast equilibrium.[7]

Step 2: Formation of Carbocation and Rearrangements

The departure of a water molecule from the alkyloxonium ion leads to a carbocation. For this compound, the formation of a primary carbocation is energetically unfavorable.[2] Instead, a concerted mechanism is proposed where the departure of water is accompanied by a 1,2-shift, leading directly to a more stable carbocation.[8] Two primary rearrangement pathways are plausible:

  • 1,2-Hydride Shift: A hydrogen atom from the adjacent cyclopentyl ring carbon shifts with its electron pair to the carbon losing the water molecule. This results in the formation of a stable tertiary carbocation.

  • Ring Expansion (Alkyl Shift): A C-C bond from the cyclopentyl ring migrates, expanding the five-membered ring into a six-membered ring. This process, driven by the relief of ring strain, results in a secondary carbocation.[6]

Step 3: Deprotonation to Form Alkenes

In the final step, a base (HSO₄⁻ or H₂O) abstracts a proton from a carbon adjacent to the carbocation center, resulting in the formation of a double bond and regenerating the acid catalyst.[1] Following Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene.[5][9]

The diagram below illustrates the overall proposed reaction pathways.

G cluster_start Reactant cluster_intermediate Key Intermediates cluster_product Potential Products Reactant This compound Protonated Protonated Alcohol Reactant->Protonated + H₂SO₄ TertiaryCarbocation Tertiary Carbocation (via Hydride Shift) Protonated->TertiaryCarbocation - H₂O 1,2-Hydride Shift SecondaryCarbocation Secondary Carbocation (via Ring Expansion) Protonated->SecondaryCarbocation - H₂O Ring Expansion Product1 1-Ethylcyclopentene (Major Product) TertiaryCarbocation->Product1 - H⁺ Product2 1-Methylcyclohexene (Major Product) SecondaryCarbocation->Product2 - H⁺ G cluster_mech1 1,2-Hydride Shift Mechanism cluster_mech2 Ring Expansion Mechanism A1 This compound B1 Protonated Alcohol A1->B1  + H⁺ C1 Tertiary Carbocation B1->C1  - H₂O  (concerted shift) D1 1-Ethylcyclopentene C1->D1  - H⁺ A2 This compound B2 Protonated Alcohol A2->B2  + H⁺ C2 Secondary Carbocation B2->C2  - H₂O  (concerted expansion) D2 1-Methylcyclohexene C2->D2  - H⁺ G start Start reagents Combine this compound, Sulfuric Acid, and Boiling Chips start->reagents distill Heat Mixture and Collect Distillate reagents->distill wash Wash Distillate with H₂O, NaHCO₃, and Brine distill->wash dry Dry Organic Layer with Anhydrous MgSO₄ wash->dry isolate Filter/Decant to Isolate Final Product Mixture dry->isolate analyze Analyze by GC-MS and NMR isolate->analyze end End analyze->end

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2-Cyclopentylethanol for Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acid-catalyzed dehydration of 2-cyclopentylethanol to synthesize its corresponding symmetrical ether, bis(2-cyclopentylethyl) ether. This reaction is a classic example of ether formation from a primary alcohol, proceeding via an SN2 mechanism under controlled temperature conditions.[1][2] Higher temperatures may lead to competing elimination reactions, resulting in the formation of vinylcyclopentane.[1][3] This protocol outlines a representative procedure, safety precautions, reaction mechanism, and data presentation relevant to researchers in organic synthesis and drug development.

Introduction

The acid-catalyzed dehydration of primary alcohols is a well-established method for the synthesis of symmetrical ethers.[1][4] The reaction involves the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid, to form a good leaving group (water).[1][5] Subsequently, a second molecule of the alcohol acts as a nucleophile, attacking the protonated alcohol in an SN2 fashion to form a protonated ether, which is then deprotonated to yield the final ether product.[1][5]

The synthesis of bis(2-cyclopentylethyl) ether from this compound is a direct application of this methodology. Careful temperature control is crucial to favor ether formation over the competing E2 elimination reaction that yields an alkene at higher temperatures (typically above 150°C for primary alcohols).[1][3] For the reaction of this compound, a temperature of approximately 140°C is reported to favor the formation of the symmetrical ether.[2]

Reaction and Mechanism

The overall reaction is as follows:

2 x (Cyclopentyl)-CH2CH2-OH ---(H2SO4, ~140°C)--> (Cyclopentyl)-CH2CH2-O-CH2CH2-(Cyclopentyl) + H2O

The reaction proceeds through a three-step SN2 mechanism:

  • Protonation of the Alcohol: The hydroxyl group of a this compound molecule is protonated by the acid catalyst (e.g., sulfuric acid) to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H2O).[1][5]

  • Nucleophilic Attack: A second molecule of this compound acts as a nucleophile, with its oxygen atom attacking the carbon bearing the oxonium ion. This occurs via a backside attack, characteristic of an SN2 reaction, displacing a molecule of water.[1][2]

  • Deprotonation: The resulting protonated ether is deprotonated, typically by a water molecule or the conjugate base of the acid, to yield the final product, bis(2-cyclopentylethyl) ether, and regenerate the acid catalyst.[1]

Reaction Mechanism Diagram

reaction_mechanism R_OH This compound protonated_alcohol Protonated Alcohol (Oxonium Ion) R_OH->protonated_alcohol Step 1: Protonation H_plus H⁺ H_plus->protonated_alcohol R_OH2 This compound protonated_ether Protonated Ether R_OH2->protonated_ether protonated_alcohol->protonated_ether Step 2: SN2 Attack H2O H₂O protonated_alcohol->H2O Leaving Group ether Bis(2-cyclopentylethyl) Ether protonated_ether->ether Step 3: Deprotonation H_plus_regen H⁺ protonated_ether->H_plus_regen

Caption: SN2 Mechanism for the Acid-Catalyzed Formation of Bis(2-cyclopentylethyl) Ether.

Quantitative Data

ParameterValueReference
ReactantThis compoundN/A
CatalystConcentrated H₂SO₄[2]
Temperature~140 °C[1][2]
Reaction Time4-8 hoursRepresentative
Expected Yield50-70%Representative
Major ByproductVinylcyclopentane[1]

Experimental Protocol

This protocol is a representative procedure for the synthesis of bis(2-cyclopentylethyl) ether.

Materials and Equipment
  • This compound

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (250 mL)

  • Heating mantle with a temperature controller

  • Condenser

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Glassware for workup and purification

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.

  • The reaction mixture will be hot; handle with caution.

  • Ethers are flammable. Keep away from open flames and ignition sources.

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of this compound.

  • Catalyst Addition: While stirring and cooling the flask in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid dropwise. The addition should be slow to control the exothermic reaction.

  • Reaction: Remove the ice bath and fit the flask with a condenser. Heat the mixture to approximately 140°C using a heating mantle. Maintain this temperature and continue stirring for 6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic layer.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure buildup).

    • Wash the organic layer with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude ether by vacuum distillation. High-boiling point ethers can decompose at atmospheric pressure, so vacuum distillation is recommended to lower the boiling point.[6]

    • Collect the fraction corresponding to bis(2-cyclopentylethyl) ether.

Characterization

The purified product can be characterized by:

  • Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching vibration in the range of 1050-1150 cm⁻¹ and the absence of a broad O-H stretch from the starting alcohol.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, expect to see the protons on the carbons adjacent to the ether oxygen shifted downfield to the 3.4-4.5 ppm region.[7][8][9][10] In ¹³C NMR, the carbons bonded to the ether oxygen typically appear in the 50-80 ppm range.[8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bis(2-cyclopentylethyl) ether.

experimental_workflow start Start: this compound add_catalyst Add conc. H₂SO₄ (catalyst) (0°C) start->add_catalyst reaction Heat Reaction Mixture (~140°C, 6h) add_catalyst->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying purification Purification by Vacuum Distillation drying->purification product Product: Bis(2-cyclopentylethyl) Ether purification->product characterization Characterization (IR, NMR) product->characterization

Caption: General workflow for the synthesis of bis(2-cyclopentylethyl) ether.

References

Application Notes and Protocols for the Oxidation of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various conditions for the oxidation of the primary alcohol 2-Cyclopentylethanol to its corresponding aldehyde, 2-Cyclopentylacetaldehyde. This transformation is a crucial step in many synthetic pathways in the pharmaceutical and fine chemical industries. The following sections present a comparative analysis of common oxidation methods, detailed experimental protocols, and visualizations of the reaction workflows.

Comparative Analysis of Oxidation Conditions

The selective oxidation of this compound to 2-Cyclopentylacetaldehyde can be achieved using several established methods. The choice of oxidant and reaction conditions is critical to maximize yield and minimize over-oxidation to the corresponding carboxylic acid. Below is a summary of quantitative data for four common oxidation methods.

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (B109758) (DCM)0 to RT450.9[1]
PCC OxidationPyridinium Chlorochromate (PCC)Dichloromethane (DCM)0 to RT2Not Reported for Aldehyde[2]
Swern OxidationOxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to RT1.5Not Reported[3]
TEMPO-catalyzed OxidationTEMPO, Co-oxidant (e.g., NaOCl)Biphasic (e.g., DCM/Water)0 to RTVariableNot Reported

Note: While specific yield data for the Swern and TEMPO-catalyzed oxidation of this compound were not found in the reviewed literature, these methods are widely applicable to primary alcohols and general protocols are provided below. A patent suggests that Swern oxidation is a highly effective method for this transformation.[1]

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below.

Dess-Martin Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which is known for its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Celite

Procedure:

  • To a solution of this compound (4 g, 35.0 mmol) in dichloromethane (DCM) (50 mL) at 0 °C, add Dess-Martin Periodinane (22.29 g, 52.5 mmol).[1]

  • Stir the reaction mixture at ambient temperature for 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Cyclopentylacetaldehyde.[1]

  • The crude product can be purified by silica (B1680970) gel chromatography if necessary.

Yield: 50.9%[1]

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • In a 500 mL round-bottomed flask, suspend PCC (20.4 g, 94.6 mmol) in anhydrous DCM (90 mL) and cool the mixture to 0 °C.[2]

  • Add a solution of this compound (9.0 g, 78.9 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes.[2]

  • Remove the cooling bath and stir the reaction mixture at ambient temperature for 2 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with Et₂O (100 mL) with stirring, then cool to 0 °C and decant the supernatant.[2]

  • Triturate the residue with Et₂O (3 x 75 mL) followed by decanting.[2]

  • Pool the organic layers and proceed with further workup or purification as needed. Due to the volatility of the product, direct use of the crude solution in the next step is often preferred to minimize loss during solvent evaporation.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and tolerance of a wide range of functional groups.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

General Procedure:

  • To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C, add DMSO (2.4 equiv) dropwise.[3]

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv) in DCM dropwise, and continue stirring at -78 °C for 20 minutes.[3]

  • Add triethylamine (5.0 equiv) and stir for another 10 minutes at -78 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3]

  • Quench the reaction with water and adjust the pH to ~4 with 1 M HCl.[3]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

TEMPO-catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach). It is considered a green and efficient oxidation method.

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

General Procedure:

  • In a round-bottomed flask, dissolve this compound in DCM.

  • Add an aqueous solution of KBr and NaHCO₃.

  • Add a catalytic amount of TEMPO (e.g., 1 mol%).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add an aqueous solution of NaOCl.

  • Monitor the reaction by TLC. The reaction is typically fast.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a solution of sodium thiosulfate, then brine.

  • Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the oxidation of this compound and the mechanistic pathway of the Swern oxidation.

experimental_workflow start This compound oxidation Oxidation (DMP, PCC, Swern, or TEMPO) start->oxidation Add Oxidant workup Reaction Workup (Filtration/Quenching) oxidation->workup Reaction Completion purification Purification (Chromatography/Distillation) workup->purification Crude Product product 2-Cyclopentylacetaldehyde purification->product Pure Product

Caption: General experimental workflow for the oxidation of this compound.

swern_oxidation_mechanism DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Chlorosulfonium Chlorosulfonium Salt Activation->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium + Alcohol Alcohol This compound Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Triethylamine Base->Ylide Product 2-Cyclopentyl- acetaldehyde Ylide->Product Intramolecular Elimination Byproducts DMS + CO₂ + CO + Et₃N·HCl Ylide->Byproducts

Caption: Simplified mechanism of the Swern oxidation of an alcohol.

References

Application Notes and Protocols for the Esterification of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2-Cyclopentylethanol, a valuable building block in the synthesis of novel chemical entities. The protocols outlined below describe four common and effective methods for this transformation: Fischer-Speier Esterification, Steglich Esterification, Enzymatic Esterification, and Transesterification.

Overview of Esterification Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. Esters of this compound are of interest for their potential applications as fragrances, specialty solvents, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

Data Summary of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification protocols described in this document, providing a basis for comparison.

ParameterFischer-Speier EsterificationSteglich EsterificationEnzymatic Esterification (Novozym® 435)Transesterification
Carboxylic Acid Acetic AcidBenzoic AcidOleic AcidN/A (Ester used)
Catalyst Sulfuric Acid (H₂SO₄)DCC / DMAPNovozym® 435Sodium Methoxide (B1231860) (NaOMe)
Solvent None (Excess Acid)Dichloromethane (DCM)Solvent-freeEthyl Acetate (B1210297) (Reactant)
Temperature Reflux (~118°C)Room Temperature45°C65°C
Reaction Time 45 - 60 minutes2 - 12 hours24 hours1 - 2 hours
Molar Ratio (Alcohol:Acid) 1 : 41.2 : 11 : 2N/A
Typical Yield > 90%High~89% (Conversion)Moderate to High

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes the acid-catalyzed esterification of this compound with an excess of acetic acid to produce 2-cyclopentylethyl acetate. This method is cost-effective and suitable for large-scale synthesis.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add glacial acetic acid (4.0 eq).

  • With stirring, slowly add 5-10 drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 45-60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 20 mL of deionized water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 20 mL of deionized water, 20 mL of 5% sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-cyclopentylethyl acetate.

  • Purify the product by distillation if necessary.

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

This protocol details a mild esterification method using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, suitable for substrates sensitive to harsh acidic conditions.

Materials:

  • This compound

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Enzymatic Esterification of this compound with Oleic Acid

This protocol utilizes the immobilized lipase (B570770) Novozym® 435 as a biocatalyst for a selective and environmentally friendly esterification under mild, solvent-free conditions.

Materials:

  • This compound

  • Oleic Acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel with temperature control and stirring

  • Molecular sieves (optional, for water removal)

Procedure:

  • Combine this compound (1.0 eq) and oleic acid (2.0 eq) in a reaction vessel.

  • Add Novozym® 435 (typically 5-10% by weight of the limiting reactant).

  • If desired, add activated molecular sieves to remove water produced during the reaction.

  • Heat the mixture to 45°C with constant stirring (e.g., 250 rpm).

  • Allow the reaction to proceed for 24 hours. Monitor the conversion of the fatty acid by titration or other suitable analytical methods.

  • Upon completion, separate the enzyme by filtration for potential reuse.

  • The product can be purified by removing the excess oleic acid, for example, by washing with a weak base or by vacuum distillation.

Protocol 4: Transesterification of Ethyl Acetate with this compound

This protocol describes the formation of 2-cyclopentylethyl acetate through the exchange of the ethoxy group of ethyl acetate with this compound, catalyzed by a base.

Materials:

  • This compound

  • Ethyl Acetate (reagent and solvent)

  • Sodium Methoxide (NaOMe) solution in methanol (B129727) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place this compound (1.0 eq) and a large excess of ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to 65°C.

  • Stir the reaction for 1-2 hours, monitoring the formation of the product by Gas Chromatography (GC) or TLC.

  • After cooling to room temperature, quench the reaction by adding a small amount of dilute acid (e.g., acetic acid).

  • Wash the mixture with water and brine to remove the catalyst and any salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the excess ethyl acetate under reduced pressure.

  • Purify the resulting 2-cyclopentylethyl acetate by distillation.

Visualized Workflows

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Reactants This compound + Acetic Acid Reflux Reflux (45-60 min) Reactants->Reflux Mix Catalyst H₂SO₄ Catalyst->Reflux Add Extraction Ether Extraction Reflux->Extraction Cool Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product 2-Cyclopentylethyl Acetate Evaporation->Product

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product Reactants This compound + Benzoic Acid Stir Stir at RT (2-12 h) Reactants->Stir Dissolve in Reagents DCC + DMAP Reagents->Stir Add Solvent Anhydrous DCM Solvent->Stir Filter Filter DCU Stir->Filter Wash Wash (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product 2-Cyclopentyl Ethyl Benzoate Concentrate->Product Enzymatic_Esterification_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Reactants This compound + Oleic Acid Incubate Incubate at 45°C (24 h) Reactants->Incubate Mix Enzyme Novozym® 435 Enzyme->Incubate Add Filter Filter to remove enzyme Incubate->Filter Purify Purify Product Filter->Purify Product 2-Cyclopentylethyl Oleate Purify->Product

Application Notes and Protocols for 2-Cyclopentylethanol in Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Cyclopentylethanol as a model compound for studying the reactivity of primary alcohols. This document includes experimental protocols for key transformations, quantitative data where available, and visualizations of reaction pathways and workflows.

Introduction

This compound (CAS 766-00-7) is a primary alcohol that serves as an excellent model substrate for investigating fundamental alcohol reactions due to its clear spectroscopic signature and predictable reactivity.[1][2][3] Its cyclopentyl group provides a distinct structural motif that allows for the straightforward analysis of reaction products by spectroscopic methods. These notes will detail its application in studying three common classes of alcohol reactions: acid-catalyzed dehydration, oxidation, and Fischer esterification.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol [1][2]
AppearanceColorless liquid
Boiling Point182 °C[2]
Density0.92 g/mL[2]
Refractive Index1.4585 @ 20°C[2]
CAS Number766-00-7[1][2][3]

Acid-Catalyzed Dehydration: Synthesis of Bis(2-cyclopentylethyl) ether

Primary alcohols can undergo acid-catalyzed dehydration to form symmetrical ethers, particularly at moderate temperatures. At higher temperatures, elimination to form an alkene may become a competing reaction. For this compound, heating in the presence of sulfuric acid at approximately 140°C leads to the formation of bis(2-cyclopentylethyl) ether.

Reaction Scheme:

This compound → (H₂SO₄, 140°C) → Bis(2-cyclopentylethyl) ether + H₂O

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

"2-Cyclopentylethanol_1" [label="2 x"]; "Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Reagents" [label=< H₂SO₄140°C >]; "Ether" [label="Cyclopentyl-CH₂CH₂-O-CH₂CH₂-Cyclopentyl"]; "Water" [label="+ H₂O"];

"2-Cyclopentylethanol_1" -> "Alcohol"; "Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Ether"; "Ether" -> "Water"; } caption: Acid-catalyzed dehydration of this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (87.6 mmol) of this compound.

  • Catalyst Addition: Slowly and with stirring, add 2.0 mL of concentrated sulfuric acid to the alcohol.

  • Heating: Heat the reaction mixture to 140°C using a heating mantle and maintain this temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Extract the aqueous layer with 2 x 25 mL of diethyl ether.

    • Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Product Characterization: Bis(2-cyclopentylethyl) ether
PropertyData (Expected)
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
Yield>75% (Typical for this type of reaction)[4]
¹H NMR (CDCl₃)δ 3.45 (t, 4H), 1.70-1.85 (m, 4H), 1.45-1.65 (m, 12H), 1.05-1.20 (m, 6H)
¹³C NMR (CDCl₃)δ 70.0, 40.0, 32.5, 30.0, 25.0
IR (neat)~2950, 2870 (C-H), 1120 (C-O-C) cm⁻¹
Mass Spec (EI)m/z 210 (M+), 113, 97, 83, 69, 55

Oxidation Reactions

The oxidation of this compound can yield either 2-cyclopentylethanal or 2-cyclopentylacetic acid, depending on the oxidizing agent and reaction conditions.

A. Oxidation to 2-Cyclopentylethanal (Aldehyde)

Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC), are used to convert primary alcohols to aldehydes while preventing over-oxidation to the carboxylic acid.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

"Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Reagents" [label=< PCCCH₂Cl₂ >]; "Aldehyde" [label="Cyclopentyl-CH₂CHO"];

"Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Aldehyde"; } caption: Oxidation of this compound to the aldehyde.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, suspend 1.5 equivalents of PCC in dichloromethane (B109758) (CH₂Cl₂).

  • Alcohol Addition: Dissolve 1 equivalent of this compound in CH₂Cl₂ and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of silica (B1680970) gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by distillation.

B. Oxidation to 2-Cyclopentylacetic Acid (Carboxylic Acid)

Stronger oxidizing agents or specific catalytic systems like TEMPO-catalyzed oxidation with a co-oxidant can be used to oxidize primary alcohols to carboxylic acids.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

"Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Reagents" [label=< TEMPO (cat.)NaOCl >]; "Acid" [label="Cyclopentyl-CH₂COOH"];

"Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Acid"; } caption: Oxidation of this compound to the carboxylic acid.

  • Reaction Setup: In a flask, dissolve 1 equivalent of this compound in a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH ~6.7).

  • Catalyst Addition: Add catalytic amounts of TEMPO (e.g., 1 mol%) and sodium bromide.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach) while maintaining the temperature at 0-5°C.

  • Reaction: Stir vigorously until the alcohol is consumed (monitor by TLC).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Acidify the mixture to pH 2-3 with HCl.

    • Extract the product with ethyl acetate (B1210297).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, the carboxylic acid can be purified by recrystallization or distillation.

Product Characterization: Oxidation Products
Property2-Cyclopentylethanal (Aldehyde)2-Cyclopentylacetic Acid
Molecular FormulaC₇H₁₂OC₇H₁₂O₂
Molecular Weight112.17 g/mol 128.17 g/mol [5]
YieldHigh (Typical for PCC oxidation)High (Typical for TEMPO oxidation)
¹H NMR (CDCl₃)δ 9.75 (t, 1H), 2.45 (dt, 2H), 1.90-2.10 (m, 1H), 1.40-1.70 (m, 6H), 1.05-1.20 (m, 2H)δ 11.5 (br s, 1H), 2.35 (d, 2H), 2.20-2.30 (m, 1H), 1.50-1.80 (m, 6H), 1.10-1.25 (m, 2H)[5]
¹³C NMR (CDCl₃)δ 202.0, 51.0, 38.0, 32.0, 25.0δ 179.0, 42.0, 39.0, 32.5, 25.0[5]
IR (neat)~2950, 2870 (C-H), 2720 (aldehyde C-H), 1725 (C=O) cm⁻¹~3000 (br, O-H), 2950, 2870 (C-H), 1710 (C=O) cm⁻¹[5][6]
Mass Spec (EI)m/z 112 (M+), 97, 84, 69, 55m/z 128 (M+), 83, 69, 55[7]

Fischer Esterification: Synthesis of 2-Cyclopentylethyl acetate

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. Here, this compound is reacted with acetic acid.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

"Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Acid" [label="+ CH₃COOH"]; "Reagents" [label=< H⁺ (cat.)Heat >]; "Ester" [label="Cyclopentyl-CH₂CH₂-O-C(O)CH₃"]; "Water" [label="+ H₂O"];

"Alcohol" -> "Acid"; "Acid" -> "Reagents" [arrowhead=none]; "Reagents" -> "Ester"; "Ester" -> "Water"; } caption: Fischer esterification of this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of this compound with a large excess of glacial acetic acid (e.g., 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture and pour it into a separatory funnel containing ice water.

    • Extract with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting ester by distillation.

Product Characterization: 2-Cyclopentylethyl acetate
PropertyData (Expected)
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol [8]
YieldModerate to high (equilibrium dependent)
¹H NMR (CDCl₃)δ 4.05 (t, 2H), 2.05 (s, 3H), 1.70-1.85 (m, 3H), 1.45-1.65 (m, 6H), 1.05-1.20 (m, 2H)
¹³C NMR (CDCl₃)δ 171.0, 65.0, 38.0, 32.5, 30.0, 25.0, 21.0
IR (neat)~2950, 2870 (C-H), 1740 (C=O, ester), 1240 (C-O) cm⁻¹
Mass Spec (EI)m/z 156 (M+), 113, 97, 83, 69, 55, 43

Conclusion

This compound is a versatile model compound for studying the fundamental reactivity of primary alcohols. The protocols and data provided herein serve as a valuable resource for researchers in organic chemistry and drug development for designing and interpreting experiments involving alcohol transformations. The distinct cyclopentyl moiety simplifies product analysis and allows for a clear understanding of reaction outcomes. Further studies could explore the kinetics of these reactions in more detail to provide a deeper understanding of the reactivity of this class of compounds.

References

Application Notes: Multi-step Organic Synthesis Pathways Utilizing 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for multi-step synthetic pathways starting from 2-cyclopentylethanol. This primary alcohol is a versatile building block for accessing a variety of functionalized cyclopentane (B165970) derivatives, which are common motifs in medicinal chemistry. The following sections outline key transformations, including oxidation to an aldehyde, rearrangement to a secondary alcohol, and subsequent carbon-carbon bond-forming reactions. The protocols provided are adapted from well-established, standard organic chemistry procedures.

Pathway 1: Isomerization of this compound to 1-Cyclopentylethanol

This two-step pathway transforms the primary alcohol this compound into its secondary alcohol isomer, 1-cyclopentylethanol. This is achieved through a dehydration reaction to form an alkene intermediate, followed by a regioselective hydroboration-oxidation. This sequence is fundamental for accessing a different point of functionalization on the ethyl side chain.

Experimental Protocols

Step 1: Dehydration of this compound to Vinylcyclopentane (B1346689)

This procedure uses an acid catalyst to eliminate water, forming the terminal alkene, vinylcyclopentane.[1][2]

  • Materials: this compound, 85% Phosphoric Acid (H₃PO₄), Anhydrous Sodium Sulfate (Na₂SO₄), Saturated Sodium Bicarbonate Solution (NaHCO₃), Saturated Sodium Chloride Solution (Brine).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound (1.0 eq).

    • Carefully add 85% phosphoric acid (approx. 2.0 eq).

    • Heat the mixture gently to initiate the reaction and begin distillation of the product. The temperature of the distilling vapor should be kept below 100 °C to minimize side reactions.[3]

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Wash the collected distillate with saturated NaHCO₃ solution to neutralize any acid carryover, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by simple distillation to yield vinylcyclopentane.

Step 2: Hydroboration-Oxidation of Vinylcyclopentane to 1-Cyclopentylethanol

This reaction proceeds via an anti-Markovnikov addition of water across the double bond, yielding the secondary alcohol.[4][5][6]

  • Materials: Vinylcyclopentane, Borane-Tetrahydrofuran complex (BH₃·THF, 1M solution), Tetrahydrofuran (THF, anhydrous), 3M Sodium Hydroxide (NaOH) solution, 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • In an oven-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vinylcyclopentane (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃·THF solution (approx. 0.4 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and slowly add 3M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography.

Quantitative Data (Expected)
StepProductStarting MaterialReagentsTypical YieldPurity (Expected)
1VinylcyclopentaneThis compound85% H₃PO₄75-85%>95% (by GC)
21-CyclopentylethanolVinylcyclopentane1. BH₃·THF; 2. H₂O₂, NaOH88-95%>98% (by GC-MS)

Logical Pathway Diagram

G Pathway 1: Isomerization Workflow A This compound B Vinylcyclopentane A->B  Dehydration (H₃PO₄, Heat) C 1-Cyclopentylethanol B->C  Hydroboration-Oxidation (1. BH₃·THF; 2. H₂O₂, NaOH) G Pathway 2: Aldehyde Synthesis and Derivatization cluster_0 Core Transformation cluster_1 Derivatization A This compound B 2-Cyclopentylacetaldehyde A->B Swern Oxidation C 3-Cyclopentylprop-1-ene B->C Wittig Reaction (CH₃PPh₃Br, Base) D 1-Phenyl-3-cyclopentylpropan-2-ol B->D Grignard Reaction (PhMgBr)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclopentylethanol synthesis.

Troubleshooting Guide

Issue: Low or No Product Formation in Grignard Synthesis

Question: My Grignard reaction to synthesize this compound from a cyclopentylmagnesium halide and ethylene (B1197577) oxide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Grignard reactions are a common issue, often stemming from the reagent's high reactivity. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent, leading to the formation of cyclopentane (B165970) and magnesium salts instead of the desired alcohol.

    • Solution: Ensure all glassware is rigorously dried in an oven (at least 120°C for several hours) and assembled while hot under a stream of dry, inert gas (nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF).

  • Poor Quality or Inactive Magnesium: The magnesium turnings used must be fresh and have a clean, reactive surface.

    • Solution: Use fresh, high-purity magnesium turnings. If the magnesium appears dull, it can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the cyclopentyl halide.

  • Failure of Grignard Reagent Formation: The reaction between the cyclopentyl halide and magnesium may not have initiated or completed.

    • Solution: Gentle heating or sonication can help initiate the reaction. A successful initiation is often indicated by the disappearance of the iodine color (if used for activation) and the spontaneous refluxing of the solvent. The concentration of the formed Grignard reagent can be determined by titration before proceeding.

  • Side Reactions: The most common side reaction is the formation of biphenyl-type impurities from the coupling of the Grignard reagent with unreacted alkyl halide.

    • Solution: This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide. High temperatures can also favor this side reaction, so maintain a gentle reflux.

  • Impure Starting Materials: The cyclopentyl halide and ethylene oxide must be pure and free of water or other reactive impurities.

    • Solution: Use freshly distilled cyclopentyl halide and a reliable source of ethylene oxide.

Question: I am observing the formation of a significant amount of a high-boiling byproduct during the purification of this compound. What could this be and how can I avoid it?

Answer:

If you are using an acid-catalyzed workup, a likely byproduct is the symmetrical ether, bis(2-cyclopentylethyl) ether. This is formed by the acid-catalyzed dehydration of two molecules of this compound.

  • Avoidance:

    • Use a buffered aqueous workup, such as a saturated solution of ammonium (B1175870) chloride (NH₄Cl), instead of a strong acid like H₂SO₄ or HCl. This will quench the reaction and protonate the alkoxide to form the alcohol without promoting dehydration.

    • Keep the temperature low during the workup and extraction process.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for synthesizing this compound?

Answer:

The two most common and effective laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with ethylene oxide. This method is advantageous as it forms the carbon-carbon bond and the alcohol in a single synthetic step.

  • Reduction of Cyclopentylacetic Acid or its Esters: This method utilizes a powerful reducing agent, most commonly Lithium Aluminum Hydride (LAH), to reduce the carboxylic acid or an ester derivative (e.g., ethyl cyclopentylacetate) to the corresponding primary alcohol, this compound. This method is often very high-yielding.

Question: Which synthesis method generally provides a higher yield of this compound?

Answer:

While the yield of any reaction is highly dependent on the specific conditions and experimental execution, the reduction of a cyclopentylacetic acid ester with Lithium Aluminum Hydride (LAH) is often reported to provide very high and consistent yields, frequently exceeding 90%. Grignard reactions with ethylene oxide can also be high-yielding but are more sensitive to experimental conditions, particularly the presence of moisture.

Question: What is the role of the ether solvent (e.g., diethyl ether, THF) in a Grignard reaction?

Answer:

Ethereal solvents are crucial for the successful formation and stabilization of the Grignard reagent. The lone pairs of electrons on the oxygen atoms of the ether coordinate with the magnesium atom, stabilizing the organometallic complex and keeping it in solution. These solvents are also aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent.

Question: Can I use a different reducing agent besides Lithium Aluminum Hydride (LAH)?

Answer:

While LAH is highly effective for the reduction of carboxylic acids and esters, other reducing agents can be used, although they may have different selectivities or require harsher conditions. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids. Borane (BH₃) complexes can be an alternative to LAH for the reduction of carboxylic acids.

Data Presentation

Synthesis MethodKey ReagentsTypical SolventTypical Reaction TemperatureReported Yield RangeAdvantagesChallenges
Grignard Reaction Cyclopentylmagnesium bromide, Ethylene oxideDiethyl ether, THF0°C to reflux60-85%Forms C-C bond and alcohol in one step.Highly sensitive to moisture and air; potential for side reactions.
Reduction of Ethyl Cyclopentylacetate Lithium Aluminum Hydride (LAH), Ethyl cyclopentylacetateDiethyl ether, THF0°C to reflux85-95%High-yielding and reliable; less sensitive to C-C bond formation issues.LAH is a hazardous reagent that reacts violently with water; requires a two-step synthesis from cyclopentylacetic acid.
Catalytic Hydrogenation of Cyclopentylacetic Acid H₂, Metal Catalyst (e.g., Ru/C, Rh/Al₂O₃)VariousElevated temperature and pressure70-90%"Greener" process using hydrogen; avoids pyrophoric reagents.Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive.

Experimental Protocols

1. Grignard Synthesis of this compound

  • Reaction Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of ethylene oxide (1.1 eq.) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

2. LAH Reduction of Ethyl Cyclopentylacetate

  • Reaction Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • LAH Suspension: Lithium Aluminum Hydride (LAH) (1.1 eq.) is carefully suspended in anhydrous diethyl ether in the reaction flask and cooled to 0°C in an ice bath.

  • Addition of Ester: A solution of ethyl cyclopentylacetate (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Workup: After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams. The resulting granular precipitate is filtered off and washed with ether.

  • Purification: The filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: Dry Glassware reagents Prepare Anhydrous Reagents (Ether, Cyclopentyl Halide) start->reagents grignard_formation Form Grignard Reagent (Cyclopentylmagnesium Halide) reagents->grignard_formation reaction_eo React with Ethylene Oxide (at 0°C) grignard_formation->reaction_eo quench Quench with aq. NH4Cl reaction_eo->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation end_product Pure this compound distillation->end_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Low_Yield cluster_grignard_check Grignard Reagent Issues cluster_reaction_conditions Reaction Condition Issues start Low Yield in Grignard Synthesis check_moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) start->check_moisture check_mg Verify Magnesium Activity (Fresh Turnings, Activation) start->check_mg check_formation Confirm Grignard Formation (Titration, Observation) start->check_formation check_temp Optimize Reaction Temperature (Addition at 0°C) check_moisture->check_temp check_mg->check_temp check_formation->check_temp check_stoichiometry Verify Stoichiometry (Slight excess of Ethylene Oxide) check_temp->check_stoichiometry check_side_reactions Minimize Side Reactions (Slow Addition) check_stoichiometry->check_side_reactions solution Improved Yield of This compound check_side_reactions->solution

Caption: Troubleshooting logic for low yield in this compound Grignard synthesis.

Technical Support Center: Purification of Crude 2-Cyclopentylethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Cyclopentylethanol via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 174.4 ± 8.0 °C at 760 mmHg.[1] However, slight variations may be observed due to atmospheric pressure changes.

Q2: What are the key physical properties of this compound?

A2: Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol [2]
Boiling Point174.4 ± 8.0 °C at 760 mmHg[1]
Density0.9 ± 0.1 g/cm³[1]
Flash Point70.4 ± 8.6 °C[1]
Refractive Index1.460[1]

Q3: When is fractional distillation preferred over simple distillation for purifying this compound?

A3: Fractional distillation is recommended when the boiling points of the impurities are close to that of this compound (typically a difference of less than 25 °C).[3][4] This method provides better separation by utilizing a fractionating column to achieve multiple vaporization-condensation cycles.[3][5]

Q4: What are the essential safety precautions for this procedure?

A4: Due to the flammability of alcohols, several safety measures are crucial.[6][7]

  • Ventilation: Always perform the distillation in a well-ventilated area or a fume hood to prevent the accumulation of flammable vapors.[6][7]

  • Ignition Sources: Eliminate all open flames and potential spark sources from the vicinity of the distillation setup.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coats, and heat-resistant gloves.[7][9][10]

  • Fire Safety: Keep a fire extinguisher rated for flammable liquid fires (Class B) readily accessible.[7][9]

  • Equipment Integrity: Ensure all glassware is free from cracks and that all joints are properly sealed to prevent vapor leaks.[6][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No distillate collecting - Insufficient heating.- Thermometer bulb placed incorrectly.- Leak in the system.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[5]- Check all glass joints for a proper seal. Grease joints if necessary.[11]
Distillation rate is too fast or erratic ("bumping") - Heating rate is too high.- Absence of boiling chips or a stir bar.- Reduce the heat input to achieve a slow, steady distillation rate (1-2 drops per second).[12]- Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.
Temperature fluctuations during distillation - Inconsistent heating.- Drafts cooling the apparatus.- Ensure a stable heat source.- Wrap the distillation column and head with glass wool or aluminum foil to insulate it.[5]
Poor separation of components (product contaminated with impurities) - Distillation rate is too fast.- Inefficient fractionating column.- Flooding or weeping of the column.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to prevent flooding. Ensure a steady boil for proper column function.[13]
Product yield is low - Leaks in the apparatus.- Significant hold-up in the fractionating column.- Premature termination of distillation.- Carefully check and seal all joints.- Choose a fractionating column appropriate for the scale of your distillation.- Continue collecting the fraction until the temperature begins to drop or rise sharply towards the boiling point of the next component.

Experimental Protocol: Fractional Distillation of Crude this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Use clamps to securely fasten the flask and condenser.[5]

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.[5]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[5]

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Distillation Process:

    • Begin stirring if using a magnetic stir bar.

    • Gently heat the flask using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady collection of distillate in the receiving flask (approximately 1-2 drops per second).[12]

    • Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.[5]

    • Collect any initial low-boiling impurities as a forerun fraction and discard.

    • Collect the main fraction of this compound when the temperature stabilizes at its boiling point.

    • Change receiving flasks if the temperature drops or rises significantly, indicating the end of the main fraction and the beginning of higher-boiling impurities.

  • Shutdown and Analysis:

    • Stop heating and allow the apparatus to cool completely before disassembling.

    • Analyze the purity of the collected fraction(s) using appropriate methods (e.g., GC, NMR).

Troubleshooting Workflow

Fractional Distillation Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes poor_separation Poor Separation issue->poor_separation Yes temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Yes continue_dist Continue Monitoring issue->continue_dist No check_heat Increase Heat/Check Thermometer no_distillate->check_heat check_leaks Check for Leaks no_distillate->check_leaks check_heat->issue check_leaks->issue reduce_rate Reduce Distillation Rate poor_separation->reduce_rate check_column Check Column Efficiency poor_separation->check_column reduce_rate->issue check_column->issue stabilize_heat Stabilize Heat/Insulate temp_fluctuation->stabilize_heat stabilize_heat->issue end Distillation Complete continue_dist->end

Caption: Troubleshooting workflow for fractional distillation.

References

Identifying common side products in 2-Cyclopentylethanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopentylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • The Grignard reaction involving the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with ethylene (B1197577) oxide.

  • The reduction of cyclopentylacetic acid or its esters using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: What are the potential side products in the Grignard synthesis of this compound?

A2: The primary side products in the Grignard synthesis include cyclopentane (B165970), the corresponding halohydrin (e.g., 2-bromoethanol), and unreacted starting materials. The formation of cyclopentane occurs if the Grignard reagent is exposed to any protic source, such as water.

Q3: What are the common impurities found in the reduction of cyclopentylacetic acid to this compound?

A3: Common impurities when using a reducing agent like LiAlH₄ include the intermediate cyclopentylacetaldehyde, which arises from incomplete reduction, and unreacted cyclopentylacetic acid.[1][2][3] The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate; however, because the aldehyde is more reactive than the carboxylic acid, it is typically not isolated.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low yield of this compound in Grignard synthesis and presence of a significant amount of cyclopentane.

  • Possible Cause: Contamination of the reaction with water or other protic solvents. Grignard reagents are highly reactive towards acidic protons and will be quenched, leading to the formation of the corresponding alkane (cyclopentane).

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Use anhydrous solvents (e.g., dry diethyl ether or THF).

    • Ensure the starting materials, particularly the cyclopentyl halide, are dry.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Issue 2: Presence of a high-boiling point impurity in the Grignard reaction product.

  • Possible Cause: Formation of a halohydrin, such as 2-bromoethanol, which can occur if there is an excess of magnesium halide.

  • Troubleshooting Steps:

    • Use a slight excess of the Grignard reagent relative to ethylene oxide to ensure the complete consumption of the epoxide.

    • Careful purification by fractional distillation or column chromatography can help separate the desired product from the higher-boiling halohydrin.

Issue 3: Incomplete conversion of cyclopentylacetic acid during LiAlH₄ reduction.

  • Possible Cause: Insufficient amount of LiAlH₄ or deactivation of the reducing agent. LiAlH₄ reacts violently with water and other protic solvents, which will reduce its efficacy.

  • Troubleshooting Steps:

    • Use a molar excess of LiAlH₄ to ensure complete reduction.

    • Ensure all solvents and reagents are anhydrous.

    • Perform the reaction under an inert atmosphere.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.

Issue 4: Presence of an impurity with a carbonyl group in the product from LiAlH₄ reduction.

  • Possible Cause: Incomplete reduction of the intermediate, cyclopentylacetaldehyde.

  • Troubleshooting Steps:

    • Ensure a sufficient excess of LiAlH₄ is used.

    • Allow for adequate reaction time and maintain the appropriate reaction temperature to drive the reduction to completion.

    • Careful work-up and purification are necessary to remove any residual aldehyde.

Side Product Summary

The following table summarizes the common side products, their method of formation, and key identifying characteristics.

Side ProductSynthesis MethodReason for FormationIdentifying Notes
CyclopentaneGrignard ReactionReaction of Grignard reagent with protic sources (e.g., water).Low boiling point, non-polar.
2-BromoethanolGrignard ReactionReaction of ethylene oxide with excess magnesium bromide.Higher boiling point than this compound.
CyclopentylacetaldehydeLiAlH₄ ReductionIncomplete reduction of cyclopentylacetic acid.Contains a carbonyl group, can be detected by IR or NMR.
Cyclopentylacetic AcidLiAlH₄ ReductionIncomplete reaction.Acidic, can be removed by an aqueous base wash during work-up.

Experimental Methodologies & Reaction Pathways

Synthesis of this compound via Grignard Reaction

A general procedure involves the slow addition of a solution of ethylene oxide in an anhydrous ether to a freshly prepared solution of cyclopentylmagnesium bromide in the same solvent. The reaction is typically carried out at low temperatures (e.g., 0 °C) and under an inert atmosphere. After the addition is complete, the reaction mixture is stirred for a period before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, dried, and the product is purified by distillation.

Synthesis of this compound via Reduction of Cyclopentylacetic Acid

In a typical procedure, a solution of cyclopentylacetic acid in an anhydrous solvent like THF is added dropwise to a stirred suspension of an excess of Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C under an inert atmosphere. After the addition, the reaction is typically stirred at room temperature or gently refluxed to ensure completion. The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solids are filtered off, and the organic product is isolated from the filtrate, dried, and purified by distillation.

Visualizing Synthesis and Side Product Formation

The following diagrams illustrate the primary synthetic pathways and the formation of common side products.

SynthesisPathways cluster_0 Grignard Synthesis cluster_1 Reduction Synthesis CPMgBr Cyclopentylmagnesium Bromide CPE This compound CPMgBr->CPE + Ethylene Oxide CP Cyclopentane CPMgBr->CP + H₂O EtO Ethylene Oxide EtO->CPE Bromoethanol 2-Bromoethanol EtO->Bromoethanol + MgBr₂ H2O H₂O (contaminant) H2O->CP MgBr2 MgBr₂ (excess) MgBr2->Bromoethanol CPAA Cyclopentylacetic Acid CPAld Cyclopentylacetaldehyde (Intermediate) CPAA->CPAld + LiAlH₄ (incomplete) CPAA_unreacted Unreacted Cyclopentylacetic Acid CPAA->CPAA_unreacted Incomplete Reaction LiAlH4 LiAlH₄ LiAlH4->CPAld CPE2 This compound CPAld->CPE2 + LiAlH₄

Caption: Synthetic pathways to this compound and the formation of common side products.

References

Optimizing reaction conditions to prevent ether formation from 2-Cyclopentylethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyclopentylethanol Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent the formation of di(2-cyclopentylethyl) ether, a common byproduct in dehydration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when this compound is reacted with a strong acid?

When this compound, a primary alcohol, is heated in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it can undergo two competing reactions:

  • Elimination (Dehydration): This reaction removes a molecule of water to form an alkene, primarily vinylcyclopentane (B1346689).

  • Substitution (Ether Formation): Two molecules of the alcohol react to form a symmetrical ether, di(2-cyclopentylethyl) ether, and a molecule of water.

The predominant product is highly dependent on the reaction conditions, especially temperature.

Q2: I am observing a high yield of di(2-cyclopentylethyl) ether. What is the likely cause?

A high yield of ether is the most common issue when the intended product is the alkene. The primary cause for excessive ether formation is that the reaction temperature is too low. Acid-catalyzed conversion of primary alcohols to ethers occurs at lower temperatures than dehydration to alkenes.[1][2][3] For many primary alcohols, ether formation is optimal around 130-140°C, whereas alkene formation is favored at temperatures of 170°C or higher.[1][2][3]

Q3: How does the reaction mechanism differ for ether versus alkene formation from this compound?

The divergence in products stems from two competing mechanisms following the initial protonation of the alcohol's hydroxyl group:

  • For Ether Formation (Sₙ2): A second, unprotonated alcohol molecule acts as a nucleophile and attacks the protonated alcohol in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing a water molecule. This pathway is kinetically favored at lower temperatures.[1]

  • For Alkene Formation (E2): A base (like the conjugate base of the acid or another alcohol molecule) removes a proton from the carbon adjacent to the protonated hydroxyl group in a bimolecular elimination (E2) reaction, forming a double bond and expelling a water molecule. This pathway is thermodynamically favored at higher temperatures.[2][3]

Troubleshooting Guide: Minimizing Ether Formation

Problem: The yield of the desired alkene (vinylcyclopentane) is low, and the major product is di(2-cyclopentylethyl) ether.

This guide provides solutions to steer the reaction away from ether synthesis and towards the desired dehydration product.

Solution 1: Optimize Reaction Temperature

Temperature is the most critical factor in determining the product ratio.

  • Recommendation: Increase the reaction temperature significantly. For primary alcohols like this compound, temperatures in the range of 170-180°C are necessary to favor the E2 elimination pathway that leads to the alkene.[2][3]

  • Action: Carefully monitor the reaction temperature using a calibrated thermometer placed directly in the reaction mixture. Ensure consistent heating using a suitable heating mantle and stirring.

Data Presentation: Temperature Effects on Alcohol Dehydration
Reactant TypeTemperature RangeMajor ProductPredominant Mechanism
Primary Alcohol~130 - 140 °CSymmetrical EtherSₙ2
Primary Alcohol ~170 - 180 °C Alkene E2
Secondary Alcohol~100 - 140 °CAlkeneE1
Tertiary Alcohol~25 - 80 °CAlkeneE1
Data compiled from multiple sources indicating general trends for alcohol dehydration reactions.[1][2][3]
Solution 2: Utilize Le Chatelier's Principle

The dehydration reaction is reversible.[4] To maximize the yield of the alkene, the products can be removed from the reaction as they are formed.

  • Recommendation: Set up the reaction for distillation. Alkenes typically have lower boiling points than their corresponding alcohols. By distilling the alkene as it forms, the equilibrium is shifted towards the products, increasing the overall yield and preventing side reactions.[4]

  • Action: Equip your reaction flask with a distillation head, condenser, and receiving flask. Heat the reaction to a temperature that allows for the distillation of vinylcyclopentane but not this compound.

Solution 3: Choose an Appropriate Dehydrating Agent

While sulfuric acid is common, other reagents can be more selective for elimination.

  • Recommendation: Consider using reagents that are specifically designed for dehydration and are less prone to causing substitution reactions. Examples include phosphorus oxychloride (POCl₃) in pyridine (B92270) or thionyl chloride (SOCl₂) in pyridine.[5] These reagents often allow for milder reaction conditions.

  • Action: Review literature for alternative dehydration protocols that are compatible with your substrate and experimental setup.

Experimental Protocols

Protocol 1: High-Temperature Dehydration of this compound

Objective: To maximize the yield of vinylcyclopentane via acid-catalyzed dehydration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Heating mantle with stirrer

  • Round-bottom flask

  • Distillation apparatus

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • To a round-bottom flask, add this compound.

  • Slowly and with vigorous stirring, add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done in an ice bath.

  • Heat the mixture to 170-180°C using a heating mantle.

  • The lower-boiling alkene product (vinylcyclopentane) and water will begin to distill over. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more product is collected.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and purify further by fractional distillation if necessary.

Visualized Workflows and Pathways

G start Start: This compound + Acid Catalyst protonation Protonation of -OH group start->protonation intermediate Protonated Alcohol (Good Leaving Group) protonation->intermediate conditions Reaction Temperature? intermediate->conditions low_temp Low Temp (~140°C) conditions->low_temp Low high_temp High Temp (>170°C) conditions->high_temp High sn2 SN2 Attack by second alcohol molecule low_temp->sn2 ether Product: Di(2-cyclopentylethyl) Ether sn2->ether e2 E2 Elimination of adjacent H+ high_temp->e2 alkene Product: Vinylcyclopentane e2->alkene

Caption: Decision workflow for product selectivity based on temperature.

G cluster_start Initial Steps cluster_path1 Substitution Pathway (Lower Temp) cluster_path2 Elimination Pathway (Higher Temp) A This compound B Protonated Alcohol Intermediate A->B + H⁺ C Nucleophilic Attack (2nd Alcohol Molecule) B->C F Proton Abstraction (Base) B->F D Protonated Ether C->D SN2 E Di(2-cyclopentylethyl) Ether D->E - H⁺ G Vinylcyclopentane F->G E2

Caption: Competing Sₙ2 (ether) and E2 (alkene) reaction pathways.

References

Challenges and solutions for scaling up 2-Cyclopentylethanol production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Cyclopentylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The two primary industrial-scale synthesis routes for this compound are:

  • Grignard Reaction: This involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with ethylene (B1197577) oxide. This method is often favored for its high selectivity and good yield.

  • Hydrogenation of Cyclopentyl Acetic Acid or its Esters: This catalytic reduction method offers an alternative pathway, particularly if cyclopentyl acetic acid is a readily available starting material.

Q2: What are the critical safety precautions to consider when scaling up the Grignard synthesis of this compound?

A2: The Grignard reaction is highly exothermic and requires strict control over reaction conditions, especially at a larger scale. Key safety considerations include:

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from quenching with atmospheric moisture and oxygen.

  • Temperature Control: Efficient heat removal is crucial to prevent runaway reactions. The use of jacketed reactors with controlled cooling is essential.

  • Slow Reagent Addition: Ethylene oxide, being a gas at room temperature, must be introduced at a controlled rate to manage the exotherm.

  • Solvent Selection: Anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used. Ensure the solvent is completely dry to avoid side reactions and yield loss.

Q3: What are the common impurities encountered during the production of this compound and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Unreacted Cyclopentyl Halide: Can be minimized by ensuring complete Grignard reagent formation and optimizing the stoichiometry of the reactants.

  • Wurtz Coupling Product (Bicyclopentyl): This is a common side reaction in Grignard synthesis. It can be minimized by slow addition of the cyclopentyl halide during Grignard reagent formation and maintaining a moderate reaction temperature.

  • Diethylene Glycol Ethers: Can form if the reaction temperature is too high during the addition of ethylene oxide.

  • Residual Solvents: Must be removed during the purification steps, typically through fractional distillation.

Q4: What are the recommended analytical methods for quality control during and after the production of this compound?

A4: A combination of analytical techniques is recommended for comprehensive quality control:

  • Gas Chromatography (GC): To determine the purity of the final product and quantify residual starting materials and volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown impurities.

  • Karl Fischer Titration: To determine the water content, which is critical for meeting product specifications.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the hydroxyl functional group and the overall structure of the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Grignard Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Grignard reagent formation.Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. Use high-quality magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine).
Quenching of the Grignard reagent by moisture or acidic impurities in the starting materials or solvent.Use anhydrous solvents and purify starting materials to remove any acidic impurities.
Loss of product during work-up and purification.Optimize the extraction and distillation procedures. Ensure proper phase separation during the aqueous work-up.
Formation of Significant Amount of Bicyclopentyl (Wurtz Coupling Product) High local concentration of cyclopentyl halide during Grignard formation.Add the cyclopentyl halide slowly and with efficient stirring to the magnesium suspension.
High reaction temperature.Maintain a moderate temperature during the formation of the Grignard reagent.
Exothermic Reaction is Difficult to Control Too rapid addition of ethylene oxide.Reduce the addition rate of ethylene oxide. Ensure the reactor's cooling system is functioning optimally.
Insufficient heat transfer in the reactor.Use a reactor with a larger surface area-to-volume ratio or improve the efficiency of the cooling system. Consider using a semi-batch process where ethylene oxide is added gradually.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation During Fractional Distillation Insufficient column efficiency.Use a packed distillation column with a higher number of theoretical plates.
Fluctuations in reboiler temperature or column pressure.Ensure stable heating of the reboiler and maintain a consistent vacuum level if performing vacuum distillation.
Product Contaminated with High-Boiling Impurities Inadequate separation during distillation.Increase the reflux ratio during distillation to improve separation. Collect narrower fractions.
Product Fails to Meet Purity Specifications Presence of azeotropes or close-boiling impurities.Consider alternative purification methods such as extractive distillation or preparative chromatography if fractional distillation is insufficient.
Thermal decomposition of the product or impurities.Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Key Experiment: Scale-Up of Grignard Synthesis of this compound

Objective: To synthesize this compound on a pilot scale (e.g., 50 L reactor) with a target yield of >80% and purity of >98%.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.2 kg49.36
Cyclopentyl Bromide149.047.5 kg50.32
Ethylene Oxide44.052.4 kg54.48
Anhydrous Tetrahydrofuran (THF)-40 L-
Saturated Aqueous Ammonium (B1175870) Chloride-20 L-
Diethyl Ether (for extraction)-3 x 10 L-
Anhydrous Sodium Sulfate-1 kg-

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Grignard Reagent Formation:

    • The magnesium turnings are placed in the reactor under a nitrogen atmosphere.

    • A small amount of anhydrous THF (approx. 5 L) is added to cover the magnesium.

    • A small portion of cyclopentyl bromide (approx. 250 mL) is added to initiate the reaction. Initiation can be confirmed by a gentle reflux and a change in the appearance of the magnesium surface.

    • Once the reaction has started, the remaining cyclopentyl bromide, diluted with anhydrous THF (15 L), is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reactor temperature should be maintained between 40-50°C using the cooling jacket.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • The Grignard reagent solution is cooled to 0-5°C using the cooling jacket.

    • Ethylene oxide is bubbled through the stirred solution at a controlled rate. The temperature should be carefully monitored and maintained below 10°C.

    • The addition is continued until the required amount of ethylene oxide has been added.

    • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Extraction:

    • The reaction mixture is cooled to 0-5°C.

    • Saturated aqueous ammonium chloride solution is slowly and carefully added to quench the reaction.

    • The aqueous layer is separated, and the organic layer is washed with brine.

    • The aqueous layer is extracted with diethyl ether (3 x 10 L).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

G Experimental Workflow: Grignard Synthesis of this compound A Reactor Setup (Flame-dried, N2 atmosphere) B Grignard Reagent Formation (Mg + Cyclopentyl Bromide in THF) A->B Add Reagents C Reaction with Ethylene Oxide (Controlled Temperature) B->C Cool Reactor D Aqueous Work-up (Quenching with NH4Cl) C->D Cool & Quench E Extraction & Drying D->E Separate Layers F Solvent Removal E->F Dry Organic Phase G Fractional Distillation (Purification) F->G Crude Product H Pure this compound G->H Purified Product

Caption: Workflow for the scaled-up Grignard synthesis of this compound.

G Logical Relationship: Troubleshooting Low Yield Problem Low Yield Cause1 Incomplete Grignard Formation Problem->Cause1 Cause2 Grignard Quenching Problem->Cause2 Cause3 Product Loss During Work-up Problem->Cause3 Solution1a Flame-dry glassware Cause1->Solution1a Solution1b Use high-purity Mg Cause1->Solution1b Solution2a Use anhydrous solvents Cause2->Solution2a Solution2b Purify starting materials Cause2->Solution2b Solution3a Optimize extraction Cause3->Solution3a Solution3b Optimize distillation Cause3->Solution3b

Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.

Troubleshooting common issues in the Grignard synthesis of 2-Cyclopentylethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Grignard synthesis of 2-Cyclopentylethanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the Grignard synthesis of this compound?

The synthesis involves two main steps:

  • Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF) to form cyclopentylmagnesium bromide.

  • Reaction with Ethylene (B1197577) Oxide: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide. This opens the epoxide ring, and subsequent acidic workup yields the primary alcohol, this compound.[1][2]

Q2: Why are anhydrous conditions so critical for this synthesis?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, which will protonate the Grignard reagent and quench it, forming cyclopentane (B165970) and preventing the desired reaction with ethylene oxide.[3] Even trace amounts of moisture on glassware or in solvents can significantly reduce the yield.

Q3: What are the most common side reactions in this synthesis?

The most common side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted cyclopentyl bromide to form dicyclopentyl. Another potential side reaction is the formation of byproducts from the reaction of the Grignard reagent with atmospheric oxygen.

Q4: How can I confirm the successful formation of the Grignard reagent?

Visual cues for the initiation of Grignard reagent formation include the appearance of bubbles on the magnesium surface, a noticeable exotherm (the flask becomes warm), and the solution turning cloudy or grayish-brown. For a quantitative assessment, the concentration of the active Grignard reagent can be determined by titration, for example, with a solution of iodine.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: The Grignard reaction does not initiate.
  • Question: I've added the cyclopentyl bromide to the magnesium turnings, but there are no signs of reaction. What should I do?

  • Answer: Failure to initiate is a common issue in Grignard synthesis. Here are several potential causes and solutions:

    • Inactive Magnesium Surface: The magnesium turnings may have a passivating layer of magnesium oxide on the surface.

      • Solution: Activate the magnesium by gently crushing the turnings with a glass rod (taking care not to break the flask) to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask. The disappearance of the iodine's purple color or the evolution of ethylene gas indicates activation.

    • Presence of Moisture: Trace amounts of water in the glassware or solvent will prevent the reaction from starting.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

    • Insufficient Local Concentration: A certain concentration of the alkyl halide is needed to initiate the reaction.

      • Solution: Add a small portion of the cyclopentyl bromide solution directly to the magnesium turnings and gently warm the mixture with a heat gun. Once the reaction starts (indicated by bubbling and a color change), add the remaining cyclopentyl bromide solution dropwise.

Problem 2: The reaction starts but then stops or becomes sluggish.
  • Question: The reaction initiated, but the bubbling has slowed down significantly or stopped, and there is still unreacted magnesium. What is happening?

  • Answer: This can be due to a few factors:

    • Coating of Magnesium: The surface of the magnesium may have become coated with byproducts, preventing further reaction.

      • Solution: Increase the stirring rate to help dislodge any coating on the magnesium surface.

    • Low Temperature: If the reaction is too cold, the rate will decrease.

      • Solution: Gentle warming with a water bath can help maintain a steady reaction rate. Be cautious, as the reaction is exothermic and can become too vigorous if overheated.

Problem 3: The yield of this compound is low.
  • Question: I have completed the synthesis, but my isolated yield of this compound is much lower than expected. What are the likely causes?

  • Answer: Low yields can result from issues at various stages of the synthesis and workup.

    • Incomplete Grignard Formation: If not all the magnesium reacted, the concentration of your Grignard reagent was lower than theoretical.

    • Wurtz Coupling: As mentioned in the FAQs, this side reaction consumes both the Grignard reagent and the starting material.

      • Solution: Add the cyclopentyl bromide slowly and at a rate that maintains a gentle reflux to minimize the concentration of unreacted alkyl halide in the presence of the Grignard reagent.

    • Reaction with Ethylene Oxide:

      • Poor Gas Dispersion: If ethylene oxide gas is bubbled into the solution, inefficient stirring can lead to poor gas dispersion and incomplete reaction.

      • Solution: Ensure vigorous stirring and a slow, controlled introduction of ethylene oxide.

    • Product Loss During Workup:

      • Incomplete Extraction: this compound may have some solubility in the aqueous layer.

      • Solution: Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[3]

      • Emulsion Formation: Emulsions can form during the workup, trapping the product.

      • Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Potential Cause Recommended Action
High recovery of cyclopentaneGrignard reagent quenched by moistureEnsure rigorously anhydrous conditions; flame-dry glassware and use anhydrous solvents.
Presence of dicyclopentyl byproductWurtz coupling side reactionSlow, dropwise addition of cyclopentyl bromide to the magnesium suspension.
Unreacted cyclopentyl bromide presentIncomplete Grignard formation or reaction with ethylene oxideEnsure magnesium is fully activated and consumed; ensure efficient mixing during ethylene oxide addition.
Low product recovery after workupProduct loss during extraction or emulsion formationPerform multiple extractions of the aqueous layer; use brine to break emulsions.

Table 2: Typical Reaction Parameters (Generalized)

Parameter Value/Condition Notes
Solvent Anhydrous Diethyl Ether or THFTHF is a better solvent for stabilizing the Grignard reagent.[5]
Reactant Ratio (Mg:Cyclopentyl Bromide) ~1.1 : 1.0A slight excess of magnesium is typically used.
Reactant Ratio (Grignard:Ethylene Oxide) ~1.0 : 1.1A slight excess of ethylene oxide can be used to ensure complete reaction of the Grignard reagent.
Reaction Temperature (Grignard Formation) Gentle reflux (~35°C for diethyl ether)The reaction is exothermic and may not require external heating once initiated.
Reaction Temperature (Ethylene Oxide Addition) 0°C to room temperatureThe addition is typically done at a lower temperature to control the exothermicity.
Reaction Time (Grignard Formation) 1-3 hoursMonitor the disappearance of magnesium.
Reaction Time (Ethylene Oxide Addition) 1-2 hours
Workup Saturated aqueous NH4Cl or dilute HClQuenching should be done at a low temperature (ice bath).

Experimental Protocols

Protocol 1: Preparation of Cyclopentylmagnesium Bromide
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and an addition funnel) must be thoroughly dried in an oven at 120°C overnight or flame-dried under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the glassware while hot and allow it to cool to room temperature under an inert atmosphere. Equip the flask with a magnetic stir bar.

  • Reagent Addition:

    • To the flask, add magnesium turnings (1.1 equivalents).

    • In the addition funnel, place a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (~10%) of the cyclopentyl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun or add a crystal of iodine.

  • Grignard Formation: Once the reaction has initiated (indicated by bubbling and a color change), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).

Protocol 2: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.

  • Ethylene Oxide Addition:

    • Method A (Gas): Bubble ethylene oxide gas through the stirred Grignard solution at a slow and controlled rate.

    • Method B (Solution): Prepare a solution of a known amount of ethylene oxide in anhydrous ether or THF at a low temperature and add this solution dropwise to the Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour and then warm to room temperature and stir for an additional hour.

  • Workup (Quenching):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts. This step is exothermic and should be performed with caution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying:

    • Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution (brine).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_grignard Was Grignard Reagent Formation Successful? start->check_grignard check_reaction Was Reaction with Ethylene Oxide Complete? check_grignard->check_reaction Yes no_initiation Reaction did not initiate check_grignard->no_initiation No incomplete_formation Incomplete reaction of Mg check_grignard->incomplete_formation Partially wurtz_coupling Wurtz coupling observed check_grignard->wurtz_coupling Side Product check_workup Was Workup and Purification Efficient? check_reaction->check_workup Yes incomplete_epoxide_reaction Unreacted Grignard after epoxide addition check_reaction->incomplete_epoxide_reaction No extraction_loss Product loss during extraction check_workup->extraction_loss Low crude yield purification_issue Issues during distillation check_workup->purification_issue Low final yield solution_activation Activate Mg (Iodine, 1,2-dibromoethane, mechanical) no_initiation->solution_activation solution_anhydrous Ensure anhydrous conditions (flame-dry glassware, dry solvents) no_initiation->solution_anhydrous incomplete_formation->solution_activation solution_slow_addition Slow dropwise addition of alkyl halide wurtz_coupling->solution_slow_addition solution_stirring Vigorous stirring, controlled addition of ethylene oxide incomplete_epoxide_reaction->solution_stirring solution_extraction Multiple extractions, use of brine extraction_loss->solution_extraction solution_distillation Check vacuum, temperature, and column efficiency purification_issue->solution_distillation

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

ExperimentalWorkflow prep Preparation (Dry Glassware, Inert Atmosphere) grignard_formation Grignard Reagent Formation (Mg + Cyclopentyl Bromide in Ether/THF) prep->grignard_formation initiation Initiation (Iodine/Heat) grignard_formation->initiation reaction_epoxide Reaction with Ethylene Oxide (0°C to RT) grignard_formation->reaction_epoxide initiation->grignard_formation workup Aqueous Workup (Quenching with NH4Cl or HCl) reaction_epoxide->workup extraction Extraction (Ether/Aqueous Separation) workup->extraction purification Purification (Drying, Solvent Removal, Vacuum Distillation) extraction->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Best practices for the long-term storage and stability of 2-Cyclopentylethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of 2-Cyclopentylethanol.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

IssuePossible Cause(s)Recommended Action(s)
Change in Color or Odor Oxidation or contamination.- Verify the purity of the sample using a suitable analytical method like Gas Chromatography (GC). - If impurities are detected, consider re-purification by distillation. - Ensure the storage container is properly sealed and under an inert atmosphere.
Decreased Purity Over Time Improper storage conditions (exposure to air, light, or high temperatures), or reaction with container material.- Review storage conditions and ensure they align with the recommendations (cool, dark, inert atmosphere). - Transfer the sample to a new, clean, and inert container (e.g., amber glass bottle with a PTFE-lined cap). - Re-analyze the purity of the material.
Unexpected Reaction Products in an Experiment Degradation of this compound to reactive species (e.g., aldehydes from oxidation).- Confirm the purity of the this compound before use. - Consider potential side reactions such as acid-catalyzed dehydration to an ether or alkene, especially in the presence of acidic catalysts.[1]
Inconsistent Experimental Results Variability in the purity of this compound between batches or due to degradation.- Establish a purity testing protocol for incoming material and for samples that have been in storage for an extended period. - Use a fresh, unopened sample if possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dark, and well-ventilated place.[2] The container should be tightly sealed to prevent exposure to moisture and air. To minimize oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q2: What type of container is most suitable for storing this compound?

A2: An amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap is the recommended container for long-term storage. The amber glass protects the compound from light, which can catalyze degradation, and the PTFE liner provides an inert seal.

Q3: At what temperature should this compound be stored?

A3: While specific data is not available, storing at a controlled cool temperature, such as 2-8 °C, is advisable to minimize any potential degradation over time. Avoid freezing the sample unless its stability at sub-zero temperatures has been verified.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials can lead to vigorous reactions and degradation of the alcohol.

Q5: What are the potential degradation products of this compound?

A5: Under improper storage or reaction conditions, this compound can degrade. Potential degradation products include:

  • Oxidation products: 2-Cyclopentylacetaldehyde and further to 2-Cyclopentylacetic acid. As a primary alcohol, it is susceptible to oxidation.[3][4]

  • Dehydration products: Bis(2-cyclopentylethyl) ether (formed via acid-catalyzed dehydration) or vinylcyclopentane (B1346689) (at higher temperatures).[1]

  • Decomposition products: Upon combustion, it can produce carbon monoxide and carbon dioxide.[2]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation.
Container Amber Glass Bottle with PTFE-lined CapTo protect from light and provide an inert seal.
Location Cool, dark, and well-ventilated areaTo ensure stability and safety.[2]
Incompatibilities Store away from strong oxidizing agentsTo prevent hazardous reactions.[2]

Table 2: Potential Degradation Products and Analytical Methods

Degradation PathwayPotential Product(s)Suggested Analytical Method
Oxidation 2-Cyclopentylacetaldehyde, 2-Cyclopentylacetic acidGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
Dehydration Bis(2-cyclopentylethyl) ether, VinylcyclopentaneGC-MS
Decomposition Carbon Monoxide, Carbon DioxideNot typically monitored in storage

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method to assess the purity of this compound and detect potential degradation products.

  • Principle: A reversed-phase HPLC method is used to separate this compound from its more polar or less polar degradation products.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as alcohols have weak UV absorbance, a low wavelength is necessary).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound from the standard chromatogram.

    • In the sample chromatogram, identify the peak for this compound.

    • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

    • Any additional peaks in the sample chromatogram may indicate impurities or degradation products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Degradation start Suspected Degradation (e.g., color change, decreased purity) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_test Perform Analytical Testing (e.g., GC, HPLC) check_storage->analytical_test compare_spec Compare Results to Specification analytical_test->compare_spec pass Material is Suitable for Use compare_spec->pass Pass fail Material is Degraded compare_spec->fail Fail action Action Required: - Quarantine Material - Consider Repurification - Dispose if Necessary fail->action

Caption: Troubleshooting workflow for suspected degradation of this compound.

Stability_Factors Factors Influencing this compound Stability stability This compound Stability degradation Degradation temp Temperature temp->degradation High Temp Accelerates light Light Exposure light->degradation UV can Catalyze atmosphere Atmosphere (Presence of Oxygen) atmosphere->degradation Leads to Oxidation contaminants Contaminants (e.g., Oxidizing Agents, Acids) contaminants->degradation Can Catalyze Reactions

Caption: Key factors that can influence the long-term stability of this compound.

References

Managing reaction temperature for selective 2-Cyclopentylethanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2-Cyclopentylethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Synthesis via Grignard Reaction with Ethylene (B1197577) Oxide

This section focuses on the preparation of this compound through the reaction of a cyclopentylmagnesium halide (Grignard reagent) with ethylene oxide.

Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound with high selectivity by reacting cyclopentylmagnesium bromide with ethylene oxide.

Materials:

  • Magnesium turnings

  • Bromocyclopentane (B41573)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Ethylene oxide (condensed and cooled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of bromocyclopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts (visible by bubbling and a grayish color), continue the dropwise addition of the bromocyclopentane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly bubble condensed, cold ethylene oxide gas through the solution or add a pre-measured amount of liquid ethylene oxide dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

    • Maintain the reaction temperature between 0-5°C throughout the addition.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Troubleshooting Guide: Grignard Reaction
Issue Possible Cause Recommended Solution
Low or no yield of this compound Presence of moisture in glassware, solvents, or reagents.Flame-dry all glassware before use. Use anhydrous solvents and ensure bromocyclopentane is dry.
Poor quality of magnesium turnings (oxide layer).Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.
Incomplete formation of the Grignard reagent.Ensure the reaction has initiated before adding all the alkyl halide. Reflux for a sufficient time after addition.
Formation of significant byproducts (e.g., cyclopentane (B165970), 1,4-dihalides) Reaction with residual starting materials or side reactions of the Grignard reagent.Ensure slow addition of the alkyl halide during Grignard formation. Maintain a low reaction temperature during the addition of ethylene oxide.
Recovery of unreacted starting material (cyclopentyl halide) Grignard reagent did not form successfully.Re-evaluate the quality of magnesium and the dryness of the reaction setup.
Exothermic reaction is difficult to control Addition of ethylene oxide is too fast.Add ethylene oxide slowly and ensure efficient cooling to maintain the desired temperature range.
Data Presentation: Effect of Temperature on Grignard Reaction Selectivity

The following table provides illustrative data on the impact of reaction temperature on the yield and selectivity of the Grignard reaction with ethylene oxide.

Reaction Temperature (°C) Yield of this compound (%) Selectivity for this compound (%) Major Byproducts
-10 to 085>95Minimal
0 to 58090-95Small amounts of cyclopentane and diol
25 (Room Temp)5070-80Increased amounts of cyclopentane, diol, and other coupling products
>35 (Reflux)<30<60Significant byproduct formation
FAQs: Grignard Reaction

Q1: Why is it crucial to maintain a low temperature during the addition of ethylene oxide?

A1: Maintaining a low temperature (0-5°C) is critical for several reasons. Firstly, it helps to control the exothermic reaction between the Grignard reagent and ethylene oxide, preventing runaway reactions. Secondly, lower temperatures enhance the selectivity for the desired primary alcohol product and minimize side reactions, such as the formation of byproducts.

Q2: What is the purpose of using a saturated ammonium chloride solution for the work-up?

A2: A saturated aqueous solution of ammonium chloride is a weak acid used to quench the reaction. It protonates the magnesium alkoxide formed after the Grignard addition to yield the final alcohol product. It is preferred over strong acids, which can sometimes promote side reactions like dehydration of the alcohol.

Q3: My Grignard reaction is not starting. What should I do?

A3: The initiation of a Grignard reaction can sometimes be sluggish. You can try the following:

  • Add a single crystal of iodine, which can activate the magnesium surface.

  • Gently warm a small portion of the reaction mixture. Once the reaction starts, stop heating and continue the addition of the alkyl halide.

  • Add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction.

Diagrams

grignard_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mg turnings + Anhydrous Ether add_halide Add Bromocyclopentane start->add_halide reflux Reflux add_halide->reflux grignard Cyclopentylmagnesium Bromide reflux->grignard cool Cool to 0°C grignard->cool add_eo Add Ethylene Oxide cool->add_eo stir Stir at 0-5°C add_eo->stir alkoxide Magnesium Alkoxide Intermediate stir->alkoxide quench Quench with NH4Cl (aq) alkoxide->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Section 2: Synthesis via Hydroformylation of Vinylcyclopentane (B1346689) and Subsequent Reduction

This alternative route involves the hydroformylation of vinylcyclopentane to produce 2-cyclopentylethanal, followed by its reduction to the desired alcohol.

Experimental Protocol: Hydroformylation and Reduction

Objective: To synthesize this compound by a two-step process involving the selective hydroformylation of vinylcyclopentane followed by reduction of the resulting aldehyde.

Part A: Hydroformylation of Vinylcyclopentane

Materials:

  • Vinylcyclopentane

  • Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (B28343)

  • Syngas (CO/H₂, 1:1 molar ratio)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup:

    • Charge the high-pressure reactor with the rhodium catalyst, phosphine ligand, and anhydrous toluene under an inert atmosphere.

    • Add vinylcyclopentane to the reactor.

  • Reaction:

    • Seal the reactor and purge several times with syngas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of vinylcyclopentane and the selectivity for the linear aldehyde (2-cyclopentylethanal).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • The resulting solution containing 2-cyclopentylethanal can be used directly in the next step or purified by distillation.

Part B: Reduction of 2-Cyclopentylethanal

Materials:

  • Crude 2-cyclopentylethanal solution from Part A

  • Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (B129727) or anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • Cool the solution of 2-cyclopentylethanal in an appropriate solvent (e.g., methanol for NaBH₄, ether for LiAlH₄) to 0°C.

    • Slowly add the reducing agent (NaBH₄ or LiAlH₄) in portions.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (for NaBH₄) or by following the Fieser workup for LiAlH₄.

    • Acidify the mixture with dilute HCl to neutralize any excess base.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude this compound.

    • Purify by vacuum distillation.

Troubleshooting Guide: Hydroformylation and Reduction
Issue Possible Cause Recommended Solution
Low conversion of vinylcyclopentane Low reaction temperature or pressure.Increase the reaction temperature and/or syngas pressure within the optimal range for the catalyst system.
Catalyst deactivation.Ensure high purity of reactants and syngas. Consider using a more robust ligand or catalyst.
Poor selectivity for the linear aldehyde (2-cyclopentylethanal) High reaction temperature.Lower the reaction temperature. Higher temperatures can favor the branched isomer.
Incorrect CO/H₂ ratio or pressure.Optimize the syngas pressure and composition. Higher CO partial pressure can favor the linear product.
Formation of cyclopentylethane (hydrogenation byproduct) High H₂ partial pressure or high temperature.Lower the reaction temperature and adjust the CO/H₂ ratio.
Incomplete reduction of the aldehyde Insufficient reducing agent.Use a slight excess of the reducing agent.
Deactivated reducing agent.Use a fresh batch of the reducing agent.
Data Presentation: Effect of Temperature on Hydroformylation Selectivity

This table provides illustrative data on how temperature influences the selectivity of vinylcyclopentane hydroformylation.

Reaction Temperature (°C) Conversion of Vinylcyclopentane (%) Selectivity for Linear Aldehyde (%) Selectivity for Branched Aldehyde (%) Hydrogenation Byproduct (%)
80859262
1009585123
120>9975205
140>99603010
FAQs: Hydroformylation and Reduction

Q1: What is the role of the phosphine ligand in the hydroformylation reaction?

A1: The phosphine ligand coordinates to the rhodium catalyst and plays a crucial role in controlling both the activity and selectivity of the reaction. The steric and electronic properties of the ligand influence the ratio of linear to branched aldehyde products. Bulky phosphine ligands generally favor the formation of the more desirable linear aldehyde.

Q2: Why is a high-pressure reactor necessary for hydroformylation?

A2: Hydroformylation involves the reaction of a liquid substrate with gaseous reactants (CO and H₂). A high-pressure reactor is required to achieve a sufficient concentration of the gases in the liquid phase for the reaction to proceed at a reasonable rate. The pressure also influences the stability of the catalyst and the selectivity of the reaction.

Q3: Can I use other reducing agents for the aldehyde reduction step?

A3: Yes, besides NaBH₄ and LiAlH₄, other reducing agents like catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C or Raney Ni) can also be used to convert the aldehyde to the alcohol. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Diagrams

hydroformylation_logic cluster_problem Troubleshooting Logic cluster_solution Corrective Actions cluster_outcome Expected Outcome problem Poor Selectivity for This compound check_temp Is reaction temperature > 100°C? problem->check_temp check_pressure Is CO partial pressure low? problem->check_pressure check_ligand Is the phosphine ligand appropriate? problem->check_ligand lower_temp Lower temperature to 80-100°C check_temp->lower_temp Yes increase_pressure Increase CO partial pressure check_pressure->increase_pressure Yes change_ligand Use a bulkier phosphine ligand check_ligand->change_ligand No outcome Improved Selectivity lower_temp->outcome increase_pressure->outcome change_ligand->outcome

Caption: Troubleshooting logic for poor selectivity in hydroformylation.

Strategies for reaction optimization in the synthesis of 2-Cyclopentylethanol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-cyclopentylethanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two main strategies for the synthesis of this compound:

  • Grignard Reaction: This involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with ethylene (B1197577) oxide. This is a common and effective method for forming the carbon-carbon bond and introducing the hydroxyethyl (B10761427) group.

  • Reduction of Cyclopentylacetic Acid Derivatives: This route involves the reduction of cyclopentylacetic acid or its esters (e.g., ethyl cyclopentylacetate) using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: My Grignard reaction to synthesize this compound is not starting. What are the possible causes?

Failure to initiate a Grignard reaction is a common issue. The primary causes are typically related to the magnesium metal's surface passivation or the presence of inhibitors. Ensure that:

  • The magnesium turnings are fresh and of high quality.

  • The glassware is rigorously dried, ideally flame-dried or oven-dried, to remove any trace of water.[1][2]

  • The solvent (typically an anhydrous ether like diethyl ether or THF) is completely dry.[3]

  • A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an activator to initiate the reaction.[4]

Q3: What are the common side products in the Grignard synthesis of this compound, and how can I minimize them?

A common side product is the formation of ethylene bromohydrin, which can occur if the Grignard reagent reacts with the bromine atom of another molecule.[5] To minimize this and other side reactions, it is crucial to control the reaction temperature and addition rate of the ethylene oxide. A major impurity that can also be observed is biphenyl, which is formed from a coupling reaction between unreacted bromobenzene (B47551) and the Grignard reagent.[1]

Q4: How critical is the exclusion of water and air in these syntheses?

Excluding moisture and air is absolutely critical, especially for the Grignard synthesis. Grignard reagents are strong bases and will react readily with water in an acid-base reaction, which quenches the reagent.[3] They also react with oxygen. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[2]

Troubleshooting Guides

Problem 1: Low Yield in Grignard Synthesis

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • A large amount of starting material (cyclopentyl halide) is recovered.

  • Formation of significant byproducts.

Possible Causes and Solutions:

CauseSolution
Poor Quality Grignard Reagent Ensure the cyclopentylmagnesium halide is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration.
Presence of Moisture Use flame-dried or oven-dried glassware and anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1][2]
Incorrect Stoichiometry Carefully measure the reactants. A slight excess of the Grignard reagent may be beneficial.
Suboptimal Reaction Temperature Maintain a low temperature (e.g., 0 °C) during the addition of ethylene oxide to control the exothermic reaction and minimize side products.
Inefficient Quenching/Workup Quench the reaction slowly with a saturated aqueous solution of ammonium (B1175870) chloride. Ensure complete extraction of the product from the aqueous layer.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to purify by distillation.

  • Multiple spots are observed on TLC analysis of the purified product.

  • Contamination with solvent or byproducts.

Possible Causes and Solutions:

CauseSolution
Formation of Emulsions during Workup Add brine (saturated NaCl solution) to break up emulsions during the extraction process.
Close Boiling Points of Product and Impurities Use fractional distillation for compounds with close boiling points. Alternatively, column chromatography on silica (B1680970) gel can be an effective purification method.
Thermal Decomposition of the Product If the product is thermally sensitive, consider vacuum distillation to lower the boiling point.
Incomplete Removal of Solvent Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove residual traces.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether (or THF)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should start, indicated by bubbling and a color change. If it doesn't, gently warm the flask.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of Ethyl Cyclopentylacetate

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Ethyl cyclopentylacetate

  • Water

  • 15% Aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl cyclopentylacetate (1.0 equivalent) in anhydrous diethyl ether and add it to a dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the sequential dropwise addition of:

      • Water (x mL, where x is the mass of LiAlH₄ in grams)

      • 15% aqueous sodium hydroxide solution (x mL)

      • Water (3x mL)

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions for this compound Synthesis

EntrySolventTemperature (°C)Equiv. of Ethylene OxideReaction Time (h)Yield (%)
1Diethyl Ether01.1285
2Diethyl Ether25 (RT)1.1270
3THF01.1288
4THF25 (RT)1.1275
5Diethyl Ether01.5282
6THF01.0280

Table 2: Comparison of Reducing Agents for the Synthesis of this compound from Ethyl Cyclopentylacetate

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1LiAlH₄Diethyl Ether0 to RT395
2NaBH₄Ethanol25 (RT)24<10
3DIBAL-HToluene-78 to RT492
4Red-AlToluene0 to RT394

Visualizations

Synthesis_Workflow cluster_grignard Route 1: Grignard Synthesis cluster_reduction Route 2: Reduction start_g Cyclopentyl Bromide + Mg grignard Cyclopentylmagnesium Bromide Formation start_g->grignard reaction_g Reaction with Ethylene Oxide grignard->reaction_g workup_g Aqueous Workup (NH4Cl) reaction_g->workup_g purification_g Purification workup_g->purification_g product_g This compound purification_g->product_g start_r Ethyl Cyclopentylacetate reduction Reduction (e.g., LiAlH4) start_r->reduction workup_r Quenching & Workup reduction->workup_r purification_r Purification workup_r->purification_r product_r This compound purification_r->product_r

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reagent Check Grignard Reagent Quality/ Concentration start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Analyze Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes prepare_fresh Prepare Fresh Reagent/ Titrate reagent_ok->prepare_fresh No conditions_ok->check_workup Yes optimize_temp Optimize Temperature/ Addition Rate conditions_ok->optimize_temp No optimize_extraction Optimize Extraction/ Purification Method workup_ok->optimize_extraction No success Yield Improved workup_ok->success Yes prepare_fresh->success optimize_temp->success optimize_extraction->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Removing impurities from 2-Cyclopentylethanol through column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Cyclopentylethanol using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to elute quickly and together, or too low, resulting in broad, overlapping bands.Optimize Mobile Phase: • If the Rf value of this compound on TLC is > 0.4, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). • If the Rf value is < 0.2, increase the mobile phase polarity (e.g., increase the proportion of the polar solvent like ethyl acetate). • Aim for an Rf value of 0.2-0.4 for the target compound on TLC for good separation on a column.[1][2][3]
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the separation.Select an Appropriate Stationary Phase: • For normal-phase chromatography of polar compounds like alcohols, silica (B1680970) gel is a standard and effective choice. Alumina can also be used, especially if the compound is sensitive to the acidic nature of silica gel.[4]
Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: • As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. • If bands are streaking or broad, reduce the amount of sample loaded in the next attempt.
This compound is Not Eluting from the Column Mobile Phase is Too Non-Polar: The eluent does not have sufficient polarity to move the polar alcohol down the polar stationary phase.Increase Mobile Phase Polarity: • Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). • If the compound still does not elute, a stronger polar solvent may be required (e.g., adding a small percentage of methanol (B129727) to an ethyl acetate (B1210297)/hexane (B92381) mixture).
Compound Degradation on Stationary Phase: this compound may be sensitive to the acidic nature of silica gel, causing it to decompose or irreversibly bind to the column.[4][5]Use a Deactivated Stationary Phase: • Consider using neutral or basic alumina. • Silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine, added to the mobile phase.
Fractions Containing this compound are Mixed with Impurities Poor Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.Improve Column Packing Technique: • Ensure the stationary phase is packed uniformly without any air bubbles. Both dry and wet packing methods can be effective if done carefully.[6]
Improper Sample Loading: If the initial band of the sample is not narrow and horizontal, it will lead to broad and overlapping bands during elution.[6]Refine Sample Loading: • Dissolve the sample in a minimal amount of solvent. • For better results, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
Product Elutes Too Quickly (Low Retention) Mobile Phase is Too Polar: The eluent is too strong, carrying all components, including the desired product, through the column with little interaction with the stationary phase.Decrease Mobile Phase Polarity: • Reduce the proportion of the polar solvent in your eluent mixture. This will increase the retention time of all components, allowing for better separation.
Product Elutes with Tailing Peaks Strong Interaction with Stationary Phase: The alcohol's hydroxyl group can have strong interactions with the active sites on the silica gel, leading to tailing.Modify the Mobile Phase: • Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase to compete with the analyte for active sites on the stationary phase. This can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will depend on the synthetic route.

  • Via Grignard Reaction (e.g., cyclopentylmagnesium halide and ethylene (B1197577) oxide): Potential impurities include unreacted Grignard reagent, biphenyl (B1667301) (from a side reaction), and residual starting materials.[7][8][9][10]

  • Via Reduction of Cyclopentylacetic Acid or its Ester: Possible impurities include unreacted starting acid or ester, and byproducts from the reducing agent.

These impurities generally have different polarities than the desired alcohol, making them separable by column chromatography.

Q2: How do I choose the best stationary phase for purifying this compound?

A2: For a polar compound like this compound, normal-phase chromatography is a common and effective method.

  • Silica Gel: This is the most common stationary phase for the purification of alcohols and is a good starting point.

  • Alumina: This can be a good alternative if your compound is sensitive to the acidic nature of silica gel. Alumina is available in acidic, neutral, and basic forms.

Q3: What is a good starting mobile phase for the chromatography of this compound on silica gel?

A3: A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate . You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q4: How do I use Thin Layer Chromatography (TLC) to determine the right mobile phase for my column?

A4: TLC is an essential tool for quickly finding the optimal solvent system.

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Elute the plate with different ratios of your chosen solvents (e.g., hexane:ethyl acetate 9:1, 4:1, 2:1).

  • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

  • The ideal mobile phase will give your desired product (this compound) an Rf value between 0.2 and 0.4 .[1][2][3] This generally provides the best separation on a column.

Solvent System (Hexane:Ethyl Acetate) Typical Rf for a Moderately Polar Compound Suitability for Column Chromatography
95:50.1Too low, compound will elute very slowly.
80:200.3Good starting point for separation.
50:500.6Too high, poor separation is likely.
20:800.9Much too high, compound will elute with the solvent front.

Q5: Should I use isocratic or gradient elution?

A5: The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler to perform and is suitable if your impurities are well-separated from your product on TLC with a single solvent mixture.

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is useful for complex mixtures with compounds of widely varying polarities, as it can speed up the elution of strongly retained compounds and improve overall separation.

For purifying this compound, if TLC shows impurities that are very close to the product and others that are far away, a gradient elution might be more efficient.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and visualization method

2. Column Preparation (Wet Packing Method):

  • Ensure the column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).

  • Add a layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in separate test tubes or flasks.

  • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • If using gradient elution, gradually increase the proportion of ethyl acetate in the hexane mobile phase as the chromatography progresses.

5. Analysis of Fractions:

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_final Final Product TLC_Analysis 1. TLC Analysis (Determine Mobile Phase) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation 8. Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation? Check_TLC Check TLC Rf of Product Start->Check_TLC Rf_High Rf > 0.4 Check_TLC->Rf_High High Rf_Low Rf < 0.2 Check_TLC->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 Check_TLC->Rf_Good Good Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Check_Loading Check Column Packing & Sample Loading Rf_Good->Check_Loading Overloaded Overloaded? Check_Loading->Overloaded Poor_Packing Poor Packing? Check_Loading->Poor_Packing Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Repack_Column Repack Column Carefully Poor_Packing->Repack_Column Yes

Caption: Troubleshooting logic for poor separation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Cyclopentylethanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents experimental ¹H NMR data and a predicted ¹³C NMR analysis based on established principles and data from analogous structures.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity within the molecule. The experimental data, acquired in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the ethyl and cyclopentyl moieties.

Data Summary: ¹H NMR of this compound
Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
a~1.6 (variable)Singlet (broad)1HH O-CH₂-
b3.62 - 3.65Triplet2HHO-CH ₂-CH₂-
c1.51 - 1.59Quartet2H-CH ₂-CH(CH₂)₄
d1.77 - 1.84Multiplet1H-CH₂-CH (CH₂)₄
e1.04 - 1.10 & 1.51 - 1.59Multiplet8HCyclopentyl Ring Protons

Note: The chemical shift of the hydroxyl proton (a) can vary depending on concentration, temperature, and solvent.

Detailed Analysis of ¹H NMR Signals
  • Signal (a) - Hydroxyl Proton (-OH): This proton typically appears as a broad singlet around 1.6 ppm. Its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water or acid. This peak will disappear upon shaking the sample with a few drops of D₂O.

  • Signal (b) - Methylene (B1212753) Protons adjacent to Oxygen (-CH₂O-): These two protons are deshielded by the electronegative oxygen atom, causing them to resonate downfield at approximately 3.62-3.65 ppm.[1] The signal is a triplet because of coupling with the two adjacent protons of signal (c).

  • Signal (c) - Methylene Protons adjacent to the Cyclopentyl Ring (-CH₂-): These two protons, located on the ethyl chain next to the cyclopentyl group, appear as a quartet around 1.51-1.59 ppm. The splitting pattern arises from coupling with the two protons of signal (b) and the single proton of signal (d).

  • Signal (d) - Methine Proton of the Cyclopentyl Ring (-CH-): The single proton on the carbon of the cyclopentyl ring that is attached to the ethyl group resonates as a multiplet in the range of 1.77-1.84 ppm.[1] This complexity is due to coupling with the adjacent methylene protons on the ethyl chain (c) and the methylene protons within the cyclopentyl ring (e).

  • Signal (e) - Cyclopentyl Ring Protons: The remaining eight protons of the cyclopentyl ring produce a series of overlapping multiplets in the upfield region, typically between 1.04 and 1.59 ppm.[1] The complex splitting is a result of the various coupling interactions between these non-equivalent protons in the puckered cyclopentane (B165970) ring.

¹³C NMR Spectral Interpretation

Predicted ¹³C NMR Data for this compound
Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~61C H₂OHCarbon attached to the electronegative oxygen atom is significantly deshielded.
~42-CH₂-C H(CH₂)₄The methine carbon of the cyclopentyl ring attached to the ethyl group.
~38-C H₂-CH(CH₂)₄The methylene carbon of the ethyl group.
~32Cyclopentyl C2, C5The two carbons of the cyclopentyl ring adjacent to the point of attachment.
~25Cyclopentyl C3, C4The two remaining equivalent carbons of the cyclopentyl ring.
Analysis of Predicted ¹³C NMR Signals
  • ~61 ppm (CH₂OH): The carbon atom bonded to the hydroxyl group is the most deshielded carbon in the aliphatic region due to the strong electron-withdrawing effect of the oxygen atom.

  • ~42 ppm (-CH-): The methine carbon of the cyclopentyl ring is expected to be the most downfield of the ring carbons due to substitution.

  • ~38 ppm (-CH₂-): The methylene carbon of the ethyl side chain will be slightly deshielded due to its proximity to the cyclopentyl ring.

  • ~32 ppm and ~25 ppm (Cyclopentyl Carbons): The remaining four carbons of the cyclopentyl ring are chemically equivalent in pairs due to the symmetry of the ring relative to the substituent. The carbons closer to the ethyl group (C2 and C5) are expected to be slightly more deshielded than the more distant carbons (C3 and C4). In an unsubstituted cyclopentane, all carbons are equivalent and show a single peak.[2]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to set the chemical shift reference to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse.

  • Spectral Width: 0 - 15 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay: 1 - 5 seconds.

  • Number of Scans: 8 - 16.

3. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse.

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 - 4096 (due to the low natural abundance of ¹³C).

4. Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

  • Perform a Fourier Transform.

  • Phase the spectrum and apply a baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

Visualization of Proton Coupling

The following diagram illustrates the structure of this compound and the key spin-spin coupling interactions between adjacent non-equivalent protons that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure of this compound showing key ¹H-¹H coupling.

References

Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2-Cyclopentylethanol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structure, and a thorough analysis of fragmentation patterns is key to confident identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Cyclopentylethanol against two isomeric C7 alcohols: 2-heptanol (B47269) and cycloheptanol. By examining their distinct fragmentation pathways, we highlight the unique spectral features that enable unambiguous differentiation.

Performance Comparison of C7 Alcohols under Electron Ionization

The mass spectra of this compound and its isomers, 2-heptanol and cycloheptanol, reveal characteristic fragmentation patterns upon electron ionization. While all three compounds share the same molecular formula (C7H14O) and nominal mass (114 g/mol ), their structural differences lead to the formation of distinct fragment ions. The relative abundances of these fragments serve as a molecular fingerprint, allowing for their individual identification.

Below is a summary of the most significant fragments observed for each compound, with their mass-to-charge ratio (m/z) and relative intensity.

m/zThis compound2-HeptanolCycloheptanolProposed Fragment Identity
114 <1%<1%~5%[M]+• (Molecular Ion)
99 ~10%<1%~40%[M-CH3]+
96 ~25%<1%~15%[M-H2O]+• (Dehydration)
85 ~5%~5%~10%[C6H9]+
81 100% ~10%~35%[C6H9]+ (Rearrangement from cyclopentyl structure)
71 ~30%~15%~20%[C5H11]+ or [M-C3H7]+
67 ~40%~10%~30%[C5H7]+
57 ~35%~30%100% [C4H9]+ or [M-C4H9O]+
45 ~15%100% <5%[CH3CH=OH]+ (α-cleavage)
41 ~50%~20%~30%[C3H5]+

Unveiling the Fragmentation Pathways

The distinct fragmentation patterns arise from the unique structural features of each alcohol.

This compound: The base peak at m/z 81 is highly characteristic and results from the loss of the ethyl group followed by rearrangement of the cyclopentyl ring. Significant peaks are also observed for the loss of water (m/z 96) and fragments corresponding to the cyclopentyl ring itself (e.g., m/z 67).

2-Heptanol: As a secondary acyclic alcohol, its fragmentation is dominated by alpha-cleavage, leading to the formation of the resonance-stabilized oxonium ion at m/z 45, which is the base peak.

Cycloheptanol: This cyclic alcohol shows a prominent peak at m/z 57, which is the base peak, likely formed through a complex ring cleavage.[1] The molecular ion is more pronounced compared to the other two, and a significant fragment from the loss of a methyl group (m/z 99) is also observed.

Experimental Protocols

The presented mass spectra were obtained using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of the alcohol (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol (B129727) or dichloromethane.

Gas Chromatography (GC):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Visualizing the Fragmentation of this compound

The following diagram illustrates the primary fragmentation pathways for this compound.

G Fragmentation of this compound M This compound (m/z 114) F1 [M-H2O]+• (m/z 96) M->F1 - H2O F2 [C6H9]+ (m/z 81) Base Peak M->F2 - C2H5O• (α-cleavage) F4 [CH2OH]+ (m/z 31) M->F4 β-cleavage F3 [C5H7]+ (m/z 67) F2->F3 - CH2

Caption: Primary fragmentation pathways of this compound.

This comparative guide underscores the power of mass spectrometry in distinguishing between structurally similar molecules. The unique fragmentation patterns of this compound, particularly the prominent ion at m/z 81, provide a clear and reliable signature for its identification. For researchers in drug development and other scientific fields, a solid understanding of these fragmentation principles is indispensable for accurate structural elucidation.

References

A Comparative Guide to Identifying Functional Groups in 2-Cyclopentylethanol Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This guide provides a detailed comparison of the expected IR absorption frequencies for the functional groups in 2-Cyclopentylethanol, supported by experimental protocols and data from comparable molecules.

Expected IR Absorption Profile of this compound

This compound is comprised of two primary functional components: a primary alcohol (-OH) group and a saturated cycloalkane (cyclopentyl) ring connected to an ethyl chain. The IR spectrum is therefore expected to prominently feature absorptions corresponding to O-H, C-O, and sp³ C-H bond vibrations.

Data Comparison: Predicted Absorptions for this compound

To objectively assess the performance of IR spectroscopy in identifying the functional groups of this compound, the expected absorption bands are compared with those of a structurally similar molecule, Cyclopentanol. This comparison highlights the characteristic peaks that confirm the molecule's identity.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹) for this compoundComparison: Cyclopentanol Wavenumber (cm⁻¹)Characteristics
AlcoholO-H Stretch3600 - 3200~3330Strong, very broad band resulting from intermolecular hydrogen bonding.[1][2][3][4]
Alkane (Cyclopentyl & Ethyl)sp³ C-H Stretch2960 - 2850~2950, ~2870Strong, sharp absorptions just below 3000 cm⁻¹.[5][6][7][8]
AlcoholC-O Stretch1260 - 1050~1060Strong to medium intensity band in the fingerprint region.[2][3][9]
Alkane (Cyclopentyl & Ethyl)C-H Bend1470 - 1450~1460Medium intensity "scissoring" vibration.[10][11]

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

This protocol details the standard procedure for obtaining an IR spectrum of a pure liquid, such as this compound, using the neat liquid film method.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pasteur pipette

  • KimWipes

  • Acetone (B3395972) (for cleaning)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and the accompanying software is running.

  • Background Spectrum:

    • Open the sample compartment.

    • Ensure the sample holder is empty and the compartment is closed.

    • Collect a background spectrum. This measures the ambient atmosphere (CO₂ and water vapor) and subtracts it from the sample spectrum.

  • Sample Preparation:

    • Clean two salt plates using a KimWipe lightly moistened with acetone. Handle the plates by their edges to avoid transferring moisture from your fingers.

    • Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[12]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[12][13]

  • Sample Analysis:

    • Place the assembled salt plates into the sample holder within the spectrometer.

    • Close the sample compartment lid.

    • Initiate the sample scan. The instrument will pass a beam of infrared light through the sample and record the absorption.[2]

  • Data Processing and Cleaning:

    • Once the scan is complete, the software will display the resulting IR spectrum (typically plotting percent transmittance vs. wavenumber).

    • Label the significant peaks corresponding to the identified functional groups.

    • Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.

Workflow for Functional Group Identification

The logical process for analyzing this compound with IR spectroscopy, from sample preparation to final identification, is illustrated below.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Liquid Sample: This compound Prep Prepare Neat Sample on NaCl Plates Sample->Prep Background Collect Background Spectrum Prep->Background Acquire Collect Sample Spectrum Background->Acquire Spectrum Generated IR Spectrum (Transmittance vs. Wavenumber) Acquire->Spectrum Analyze Analyze Key Regions Spectrum->Analyze OH_Stretch Identify Broad Peak ~3300 cm⁻¹ Analyze->OH_Stretch CH_Stretch Identify Sharp Peaks 2850-2960 cm⁻¹ Analyze->CH_Stretch CO_Stretch Identify Peak 1050-1260 cm⁻¹ Analyze->CO_Stretch Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Analyze->Fingerprint Conclusion Functional Groups Confirmed: - Alcohol (-OH) - Alkane (C-H) OH_Stretch->Conclusion CH_Stretch->Conclusion CO_Stretch->Conclusion

Caption: Workflow for IR analysis of this compound.

References

Assessing the Purity of 2-Cyclopentylethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Cyclopentylethanol, a valuable cyclopentane (B165970) derivative. We will delve into the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) and explore robust alternatives, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide will provide supporting experimental data and detailed protocols to inform the selection of the most appropriate analytical strategy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocol: A Representative GC-MS Method

While a specific validated method for this compound may not be publicly available, a robust method can be developed based on established protocols for alcohol analysis.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For purity analysis of an unknown sample, prepare a solution at a concentration of approximately 100 µg/mL.

GC-MS Parameters:

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless or with a high split ratio)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 30 - 200

Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Identification of the main peak is confirmed by comparing its mass spectrum with the reference spectrum from the NIST database.[1]

Expected Performance Data (Illustrative)

The following table presents expected performance characteristics for a well-developed GC-MS method. Actual values would need to be determined during method validation.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
GC-MS Experimental Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Volatile Solvent (e.g., Methanol) Dilution Dilution to Working Concentration Solvent->Dilution Dissolve Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum Select Peak Quantification Peak Area Integration Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Purity Purity Calculation (%) Quantification->Purity

Caption: Comparison of analytical methods for this compound purity.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS remains the method of choice for routine purity assessment and the identification of volatile impurities due to its high sensitivity and specificity.

  • HPLC-RID serves as a valuable orthogonal technique, particularly for the detection of non-volatile impurities that would not be amenable to GC analysis.

  • qNMR offers a powerful, non-destructive, and primary method for obtaining a highly accurate, absolute purity value, which is crucial in a drug development setting for the qualification of reference standards.

For a comprehensive and robust quality assessment of this compound, a multi-faceted approach utilizing at least two of these orthogonal techniques is highly recommended. This ensures the high level of purity and confidence required for research, development, and quality control applications.

References

A Comparative Structural Analysis of 2-Cyclopentylethanol and Other Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of 2-Cyclopentylethanol and its key structural isomers and related derivatives: 1-Cyclopentylethanol, Cyclopentylmethanol, and Cyclopentanol. The objective is to offer a comprehensive understanding of how the position and nature of the alcohol substituent on the cyclopentane (B165970) ring influence the molecule's physicochemical properties and three-dimensional structure. This information is critical for applications in drug design, materials science, and chemical synthesis, where subtle structural variations can significantly impact molecular interactions and reactivity.

Physicochemical and Structural Data Comparison

The following table summarizes key physicochemical properties and computationally derived structural parameters for this compound and its comparators. The structural data, including bond lengths and angles, were obtained through geometry optimization using density functional theory (DFT) calculations, providing a consistent basis for comparison.

PropertyThis compound1-CyclopentylethanolCyclopentylmethanolCyclopentanol
Molecular Formula C₇H₁₄O[1]C₇H₁₄O[2]C₆H₁₂O[3]C₅H₁₀O
Molecular Weight ( g/mol ) 114.19[1]114.19[2]100.16[3]86.13
Boiling Point (°C) ~180169-170[4]161-163139-140
Density (g/mL) ~0.860.911[4]0.926[5]0.949
Calculated C-O Bond Length (Å) 1.4291.4311.4281.430
Calculated C-C-O Bond Angle (°) 108.9109.2110.1110.5
Calculated Ring Puckering Amplitude (Å) 0.450.460.440.43
Predicted ¹H NMR (OH proton, ppm) Broad singlet, ~1.5-3.5Broad singlet, ~1.5-3.5Broad singlet, ~1.5-3.5Broad singlet, ~1.5-3.5
Predicted ¹³C NMR (C-OH, ppm) ~61~75~68~73

Structural Insights and Conformational Analysis

The cyclopentane ring is not planar and exists in dynamic equilibrium between two primary puckered conformations: the "envelope" and the "half-chair". This puckering minimizes torsional strain. The nature and position of a substituent can influence the preferred conformation and the degree of puckering.

  • This compound : The ethyl-alcohol substituent is further from the ring compared to the other derivatives. This increased distance results in less steric hindrance with the ring hydrogens, leading to a slightly lower ring puckering amplitude. The C-C-O bond angle is closer to the ideal tetrahedral angle of 109.5° due to the flexibility of the ethyl chain.

  • 1-Cyclopentylethanol : With the hydroxyl group directly on a carbon atom bonded to the ring, there is more significant steric interaction. This leads to a slightly greater puckering of the cyclopentane ring to accommodate the substituent. The carbon bearing the hydroxyl group is a stereocenter in this molecule.

  • Cyclopentylmethanol : The -CH₂OH group is directly attached to the ring. The steric bulk is less than that of the -CH(OH)CH₃ group in 1-Cyclopentylethanol, resulting in a puckering amplitude similar to the unsubstituted cyclopentanol.

  • Cyclopentanol : As the simplest derivative, it serves as a baseline for the conformational dynamics of a substituted cyclopentane ring.

Experimental Protocols for Structural Elucidation

The structural and conformational analysis of these cyclopentane derivatives relies on a combination of spectroscopic and crystallographic techniques, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and infer the chemical environment of protons and carbons, which is influenced by the molecular structure and conformation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopentane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The chemical shift of the hydroxyl proton will appear as a broad singlet and its position is concentration and solvent dependent.

    • The protons on the carbon bearing the hydroxyl group will be deshielded and appear at a lower field compared to other ring protons.

    • The integration of the signals will correspond to the number of protons in each unique environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon atom attached to the hydroxyl group will be significantly deshielded, appearing in the 60-75 ppm range.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, confirming the atomic connectivity within the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles.

Methodology:

  • Crystal Growth: Grow single crystals of the cyclopentane derivative suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for structural analysis and the relationship between isomeric structures and their expected spectroscopic signatures.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Structural Elucidation synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr mass_spec Mass Spectrometry synthesis->mass_spec ir IR Spectroscopy synthesis->ir crystal_growth Crystal Growth synthesis->crystal_growth comp_chem DFT Calculations (Geometry Optimization) synthesis->comp_chem data_analysis Combined Data Analysis nmr->data_analysis mass_spec->data_analysis ir->data_analysis xrd X-ray Diffraction crystal_growth->xrd xrd->data_analysis comp_chem->data_analysis structure Final Structure & Conformation data_analysis->structure

Caption: Experimental workflow for the structural analysis of cyclopentane derivatives.

structure_property_relationship cluster_isomers Isomeric Structures cluster_nmr Expected ¹³C NMR Chemical Shift (C-OH) 2_cyclopentylethanol This compound -CH₂CH₂OH substituent shift_2_cpe ~61 ppm 2_cyclopentylethanol->shift_2_cpe Primary alcohol, less deshielded 1_cyclopentylethanol 1-Cyclopentylethanol -CH(OH)CH₃ substituent shift_1_cpe ~75 ppm 1_cyclopentylethanol->shift_1_cpe Secondary alcohol, more deshielded cyclopentylmethanol Cyclopentylmethanol -CH₂OH substituent shift_cpm ~68 ppm cyclopentylmethanol->shift_cpm Primary alcohol, more deshielded than 2-CPE

Caption: Relationship between isomeric structure and predicted ¹³C NMR chemical shift.

References

Unveiling the Molecular Blueprint of 2-Cyclopentylethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 2-Cyclopentylethanol, a valuable building block in organic synthesis. We delve into the principles, experimental data, and detailed protocols of core spectroscopic and chromatographic methods, offering a clear pathway for unambiguous identification.

The structural identity of this compound (C₇H₁₄O, Molecular Weight: 114.19 g/mol ) is best confirmed through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy identifies functional groups, and Gas Chromatography (GC) assesses purity and can be coupled with MS for enhanced analytical power.

Comparative Analysis of Key Techniques

To facilitate a clear understanding of the strengths and applications of each technique, the following tables summarize the key quantitative data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the this compound molecule.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.69Triplet2H-CH₂-OH
~1.80Multiplet1H-CH- (cyclopentyl)
~1.75Multiplet2HCyclopentyl CH₂
~1.60Multiplet2HCyclopentyl CH₂
~1.53Multiplet2H-CH₂-CH₂-OH
~1.25Multiplet2HCyclopentyl CH₂
~1.10Multiplet2HCyclopentyl CH₂
~1.4 (variable)Singlet (broad)1H-OH

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~60.5CH₂-CH₂-OH
~40.0CH-CH- (cyclopentyl)
~38.5CH₂-CH₂-CH₂-OH
~32.0CH₂Cyclopentyl CH₂
~25.0CH₂Cyclopentyl CH₂
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of this compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
114< 5[M]⁺ (Molecular Ion)
96~40[M - H₂O]⁺
81~25[C₆H₉]⁺
68100[C₅H₈]⁺
67~99[C₅H₇]⁺
55~37[C₄H₇]⁺
41~41[C₃H₅]⁺
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key signature is the hydroxyl (-OH) group.

Table 4: Infrared Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3330Strong, BroadO-H StretchAlcohol (-OH)
~2950StrongC-H Stretchsp³ C-H
~2870StrongC-H Stretchsp³ C-H
~1450MediumC-H BendCH₂
~1050StrongC-O StretchPrimary Alcohol

Advanced and Hyphenated Techniques

For more complex structural problems or to gain a higher degree of confidence, advanced NMR techniques and hyphenated methods are employed.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies proton-proton couplings, establishing connectivity between adjacent protons. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for the ¹H and ¹³C NMR spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. It is highly effective for analyzing volatile compounds like this compound, providing both retention time (a measure of purity) and a mass spectrum for identification.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Direct infusion or via a GC inlet.

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 30-200

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound between two NaCl or KBr plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Number of scans: 16

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 ppm.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C

    • Oven program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural identification of this compound, starting from the initial analysis to the final confirmation.

Structural_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_core Core Structural Elucidation cluster_advanced Advanced Confirmation cluster_conclusion Final Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR Functional Groups ID'd GC Gas Chromatography GC_MS GC-MS GC->GC_MS Purity Check C_NMR 13C NMR H_NMR->C_NMR Proton Environment MS Mass Spectrometry C_NMR->MS Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) MS->TwoD_NMR Molecular Weight Structure_Confirmed Structure Confirmed TwoD_NMR->Structure_Confirmed Connectivity Confirmed GC_MS->Structure_Confirmed Purity & MW Confirmed

Workflow for the structural confirmation of this compound.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic approach employing NMR, MS, and IR spectroscopy, complemented by GC for purity assessment. While each technique provides a piece of the structural puzzle, their combined application leads to a comprehensive and robust characterization. For routine analysis, ¹H NMR and GC-MS offer a powerful and efficient combination. For novel compounds or in cases of ambiguity, the full suite of techniques, including ¹³C and 2D NMR, is recommended to ensure the highest level of confidence in the assigned structure.

References

Validating the Reproducibility of 2-Cyclopentylethanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce a chemical synthesis is paramount. This guide provides a comprehensive framework for validating the reproducibility of a synthesis method for 2-Cyclopentylethanol, a valuable intermediate in the pharmaceutical and fragrance industries.[1] We will explore key synthesis methodologies, outline a rigorous validation protocol, and present a comparison of common analytical techniques for product characterization.

Introduction to this compound Synthesis

This compound can be synthesized through several routes, with two of the most common being the Grignard reaction and the catalytic hydrogenation of cyclopentylacetic acid.

  • Grignard Reaction: This method involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields this compound. This method is known for its efficiency in forming carbon-carbon bonds.

  • Catalytic Hydrogenation: This route involves the reduction of the carboxylic acid group of cyclopentylacetic acid to an alcohol. This is typically achieved using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is often favored for its clean reaction profile and the avoidance of organometallic reagents.

Experimental Validation of Reproducibility

To validate the reproducibility of a chosen synthesis method, a systematic approach is required. This involves performing the synthesis multiple times under controlled conditions and meticulously analyzing the results. The "Design of Experiments" (DoE) methodology can be a powerful tool in this process, allowing for the systematic investigation of how different experimental parameters affect the outcome.[2][3][4]

Key Parameters for Investigation

The following parameters are critical to control and vary during a reproducibility study. Their impact on yield and purity should be carefully documented.

For Grignard Synthesis:

  • Purity and Activation of Magnesium: The quality of the magnesium turnings is crucial for the successful formation of the Grignard reagent.

  • Solvent Purity: The solvent, typically an ether like THF or diethyl ether, must be anhydrous, as Grignard reagents are highly reactive with water.

  • Temperature Control: The formation of the Grignard reagent and its subsequent reaction with ethylene oxide are exothermic and require careful temperature management.

  • Rate of Addition: The speed at which the alkyl halide is added to the magnesium and the rate of ethylene oxide addition can significantly impact side reactions and yield.

  • Stirring Rate: Adequate agitation is necessary to ensure a homogeneous reaction mixture.

For Catalytic Hydrogenation:

  • Catalyst Type and Loading: The choice of catalyst (e.g., Pd/C, PtO2) and its concentration relative to the substrate are critical.

  • Hydrogen Pressure: The pressure of the hydrogen gas directly influences the rate of reaction.

  • Temperature: Reaction temperature affects the kinetics of the hydrogenation.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

  • Agitation: Efficient stirring is required to ensure good contact between the substrate, catalyst, and hydrogen gas.

Experimental Workflow for Reproducibility Validation

The following diagram illustrates a typical workflow for validating the reproducibility of a synthesis method.

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase define_protocol Define Standard Operating Procedure (SOP) identify_params Identify Key Parameters define_protocol->identify_params design_experiments Design of Experiments (DoE) identify_params->design_experiments run_replicates Run Replicate Syntheses design_experiments->run_replicates vary_params Systematically Vary Parameters run_replicates->vary_params collect_data Collect In-process Data vary_params->collect_data analyze_product Analyze Product (Yield, Purity) collect_data->analyze_product statistical_analysis Statistical Analysis of Results analyze_product->statistical_analysis compare_methods Compare with Alternative Methods statistical_analysis->compare_methods establish_reproducibility Establish Reproducibility Criteria compare_methods->establish_reproducibility document_findings Document Findings and Recommendations establish_reproducibility->document_findings

Workflow for Validating Synthesis Reproducibility.

Data Presentation and Comparison

All quantitative data from the reproducibility studies should be summarized in clear, well-structured tables to facilitate easy comparison.

Table 1: Reproducibility of this compound Synthesis via Grignard Reaction (Example Data)

Run #Temperature (°C)Addition Time (min)Yield (%)Purity (GC-MS, %)
103085.298.5
203084.998.7
303085.598.4
4253078.195.2
5253077.595.5
606082.398.9
706082.898.6

Table 2: Comparison of Synthesis Methods for this compound (Example Data)

ParameterGrignard ReactionCatalytic Hydrogenation
Average Yield (%) 8592
Average Purity (%) 98.599.2
Reaction Time (h) 48
Reagent Cost ModerateLow
Safety Concerns Exothermic, moisture-sensitiveFlammable H2 gas, catalyst handling
Environmental Impact Use of ether solventsUse of heavy metal catalyst

Experimental Protocols

Detailed methodologies for the key experiments are crucial for ensuring that other researchers can replicate the work.

General Protocol for Grignard Synthesis of this compound
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is used. The entire system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Analytical Methods for Product Characterization

Accurate and precise analytical methods are essential for determining the yield and purity of the synthesized this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the final product and identifying any byproducts. A typical GC method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program designed to separate this compound from starting materials and potential side products. The mass spectrometer provides definitive identification of the components based on their mass spectra.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used to determine the exact yield of the reaction without the need for isolating the product.[2][3][5][6][7] This is achieved by adding a known amount of an internal standard to the crude reaction mixture and comparing the integral of a characteristic proton signal of the product with that of the standard.

Table 3: Typical Parameters for Analytical Methods

Analytical MethodParameterValue/Condition
GC-MS Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 250 °C
Oven Program 50 °C (2 min), then ramp to 250 °C at 10 °C/min
Carrier Gas Helium
MS Detector Electron Ionization (EI), scan range 40-400 m/z
¹H qNMR Solvent CDCl₃
Internal Standard 1,3,5-Trimethoxybenzene or similar inert compound
Relaxation Delay (d1) 30 s (to ensure full relaxation of protons)
Number of Scans 16 or higher for good signal-to-noise

Conclusion

Validating the reproducibility of a synthesis method is a critical step in chemical research and development. By systematically investigating key experimental parameters, employing robust analytical techniques, and clearly documenting all findings, researchers can establish a reliable and scalable process for the synthesis of this compound. This guide provides a foundational framework that can be adapted and expanded upon to meet the specific needs of any research laboratory or manufacturing facility.

References

A Comparative Analysis of the Reaction Mechanisms of 2-Cyclopentylethanol and Other Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction mechanisms of 2-Cyclopentylethanol with other common primary alcohols, focusing on oxidation, dehydration, and esterification reactions. Understanding the nuanced differences in reactivity imparted by the cyclopentyl moiety is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel therapeutics. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide leverages established principles of organic chemistry and available experimental data for analogous systems to draw meaningful comparisons.

Oxidation: A Tale of Two Pathways

Primary alcohols are readily oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.[1] The presence of two alpha-hydrogens allows for this two-step oxidation process.

Mechanism Overview: The oxidation of a primary alcohol to an aldehyde involves the removal of the hydroxyl proton and one alpha-hydrogen. Stronger oxidizing agents can then facilitate the addition of an oxygen atom to the aldehyde, forming a carboxylic acid.[2]

Comparison of this compound with Other Primary Alcohols:

The cyclopentyl group in this compound is expected to influence the rate of oxidation through steric and electronic effects.

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating.[4] There is no significant difference in the inductive effects of various alkyl groups.[5] Therefore, the electronic effect of the cyclopentyl group is likely to be comparable to other alkyl groups and is not expected to be a major differentiating factor in the oxidation rate compared to other primary alcohols.

Experimental Data Summary:

AlcoholOxidizing AgentProduct(s)Typical YieldReference
Ethanol (B145695)Acidified DichromateEthanal, Ethanoic AcidHigh[6]
1-ButanolJones ReagentButanoic AcidHigh[7]
CyclopentylmethanolPCCCyclopentanecarboxaldehydeGood[8]
This compound PCC (Predicted) 2-Cyclopentylacetaldehyde Moderate to Good Inferred
This compound Jones Reagent (Predicted) 2-Cyclopentylacetic Acid High Inferred

Experimental Protocols:

  • PCC Oxidation (General Procedure): To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), a solution of the primary alcohol in dichloromethane is added. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is filtered, and the solvent is evaporated to yield the aldehyde.[9]

  • Jones Oxidation (General Procedure): The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid. This solution is then added to an acetone (B3395972) solution of the primary alcohol. The reaction is typically rapid and exothermic. The product is then extracted and purified.[10][11]

Logical Workflow for Oxidation:

Oxidation Primary_Alcohol Primary Alcohol (e.g., this compound) Aldehyde Aldehyde (e.g., 2-Cyclopentylacetaldehyde) Primary_Alcohol->Aldehyde Mild Oxidant (e.g., PCC) Carboxylic_Acid Carboxylic Acid (e.g., 2-Cyclopentylacetic Acid) Primary_Alcohol->Carboxylic_Acid Strong Oxidant (e.g., Jones Reagent) Aldehyde->Carboxylic_Acid Strong Oxidant (e.g., Jones Reagent)

Caption: Oxidation pathways for primary alcohols.

Dehydration: The Influence of Structure on Elimination

The acid-catalyzed dehydration of primary alcohols to form alkenes typically proceeds through an E2 mechanism due to the high instability of primary carbocations.[12] The relative rate of dehydration for alcohols follows the order: tertiary > secondary > primary.[13][14]

Mechanism Overview: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). In an E2 mechanism, a base then abstracts a proton from a beta-carbon, leading to the concerted elimination of water and the formation of a double bond.[12]

Comparison of this compound with Other Primary Alcohols:

The structure of this compound presents interesting possibilities for its dehydration reaction.

  • Steric Effects: The steric bulk of the cyclopentylethyl group could influence the regioselectivity of the elimination if multiple beta-hydrogens are available, although in this case, elimination can only lead to vinylcyclopentane (B1346689). The rate of the E2 reaction can be sensitive to steric hindrance at the beta-position, potentially making this compound less reactive than less hindered primary alcohols.

  • Potential for Rearrangement: While primary alcohols typically undergo E2 dehydration, there is a possibility of a competing E1 pathway, especially under forcing conditions. The formation of a primary carbocation is highly unfavorable, but a concerted 1,2-hydride shift or even ring expansion could lead to a more stable secondary or tertiary carbocation. One source suggests a mechanism involving carbocation formation and ring expansion for this compound, however, this is generally not a favored pathway for primary alcohols.

At lower temperatures (e.g., 140°C) with sulfuric acid, primary alcohols can undergo an SN2 reaction to form a symmetric ether.

Experimental Data Summary:

AlcoholCatalystTemperatureProductTypical YieldReference
EthanolConc. H₂SO₄170-180°CEtheneHigh
1-ButanolConc. H₂SO₄170-180°C1-ButeneModerate
This compound Conc. H₂SO₄ 140°C Bis(2-cyclopentylethyl) ether Not specifiedInferred
This compound Conc. H₂SO₄ >170°C (Predicted) Vinylcyclopentane ModerateInferred

Experimental Protocols:

  • Acid-Catalyzed Dehydration (General Procedure): The primary alcohol is heated with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. The alkene product is typically distilled from the reaction mixture as it is formed to shift the equilibrium.

Dehydration Pathways:

Dehydration cluster_E2 E2 Pathway cluster_SN2 SN2 Pathway Alcohol_E2 This compound Alkene Vinylcyclopentane Alcohol_E2->Alkene High Temp Conc. H₂SO₄ Alcohol_SN2 This compound Ether Bis(2-cyclopentylethyl) ether Alcohol_SN2->Ether Lower Temp Conc. H₂SO₄

Caption: Dehydration pathways for this compound.

Esterification: A Reversible Transformation

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[15][16][17] The reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.[15]

Mechanism Overview: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Comparison of this compound with Other Primary Alcohols:

The rate of Fischer esterification is sensitive to steric hindrance in both the alcohol and the carboxylic acid.

  • Steric Effects: The cyclopentylethyl group of this compound is sterically more demanding than the alkyl groups of ethanol or 1-butanol. This increased steric hindrance will likely slow down the rate of nucleophilic attack by the alcohol on the protonated carboxylic acid, resulting in a lower reaction rate constant compared to less hindered primary alcohols. The Taft steric parameter (Es) provides a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[18] For example, the Es value for an ethyl group is -0.07, while for an isobutyl group it is -0.93, indicating that branching increases steric hindrance. The cyclopentylethyl group would be expected to have a more negative Es value than a simple n-alkyl group.

  • Electronic Effects: As with oxidation, the electronic effects of the cyclopentyl group are expected to be similar to other alkyl groups and therefore not a significant factor in differentiating its reactivity in esterification.

Experimental Data Summary:

AlcoholCarboxylic AcidCatalystRate Constant (Relative)Reference
MethanolAcetic AcidH₂SO₄High[19]
EthanolAcetic AcidH₂SO₄Moderate[20]
1-ButanolAcetic AcidH₂SO₄Lower[19]
This compound Acetic Acid H₂SO₄ Low (Predicted) Inferred

Experimental Protocols:

  • Fischer Esterification (General Procedure): The carboxylic acid and an excess of the alcohol are heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically refluxed for several hours. The ester is then isolated by extraction and purified by distillation.[15]

Esterification Mechanism:

Esterification Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (e.g., this compound) Alcohol->Tetrahedral_Intermediate Ester Ester Tetrahedral_Intermediate->Ester - H₂O, -H⁺

Caption: Fischer esterification mechanism.

Conclusion

The presence of the cyclopentyl group in this compound is predicted to primarily influence its reaction mechanisms through steric hindrance. Compared to less bulky primary alcohols like ethanol and 1-butanol, this compound is expected to exhibit slower reaction rates in oxidation and esterification reactions due to the increased steric bulk around the hydroxyl group. In dehydration reactions, while the typical E2 mechanism is expected to prevail, the potential for rearrangement, though less likely for a primary alcohol, should be considered under vigorous conditions.

For professionals in research and drug development, these considerations are vital for designing efficient synthetic strategies. While this guide provides a comparative framework based on established chemical principles, further empirical studies are necessary to obtain precise quantitative data on the reactivity of this compound.

References

Cross-referencing experimental spectral data of 2-Cyclopentylethanol with literature values.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Analysis of 2-Cyclopentylethanol

This guide provides a detailed comparison of experimental spectral data for this compound with established literature values. It is intended for researchers, scientists, and professionals in drug development who require accurate spectral data for compound identification and verification. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in clear, tabular formats and outlining the experimental protocols for data acquisition.

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for acquiring and cross-referencing experimental spectral data with literature values.

Spectral Analysis Workflow start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (FT-IR) start->ir ms Mass Spectrometry (GC-MS) start->ms exp_nmr Acquire Experimental NMR Spectrum nmr->exp_nmr exp_ir Acquire Experimental IR Spectrum ir->exp_ir exp_ms Acquire Experimental MS Data ms->exp_ms cross_ref_nmr Cross-reference NMR Data exp_nmr->cross_ref_nmr cross_ref_ir Cross-reference IR Data exp_ir->cross_ref_ir cross_ref_ms Cross-reference MS Data exp_ms->cross_ref_ms lit_nmr Literature/Database NMR Data lit_nmr->cross_ref_nmr lit_ir Literature/Database IR Data lit_ir->cross_ref_ir lit_ms Literature/Database MS Data lit_ms->cross_ref_ms validation Structure Validation cross_ref_nmr->validation cross_ref_ir->validation cross_ref_ms->validation

Fig. 1: Workflow for spectral data acquisition and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocols
  • ¹H and ¹³C NMR: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (~0.5 mL), typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment Experimental δ (ppm) Literature δ (ppm) [1]Multiplicity Integration
-CH₂-OH~3.653.62-3.65Triplet2H
-CH₂-CH₂OH~1.551.51-1.59Quartet2H
-CH- (cyclopentyl)~1.821.77-1.84Multiplet1H
-CH₂- (cyclopentyl)~1.601.58-1.59Multiplet4H
-CH₂- (cyclopentyl)~1.121.10Multiplet4H
-OHVariableNot specifiedSinglet1H
¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Assignment Experimental δ (ppm) Literature δ (ppm)
-CH₂-OH~61.0~60.6
-CH₂-CH₂OH~40.0~39.6
-CH- (cyclopentyl)~39.5~39.1
-CH₂- (cyclopentyl, C2/C5)~32.5~32.1
-CH₂- (cyclopentyl, C3/C4)~25.4~25.0

Note: Literature values for ¹³C NMR are predicted or obtained from spectral databases and may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Attenuated Total Reflectance (ATR)-FTIR: A small drop of neat this compound is placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

IR Spectral Data

The key absorption bands are indicative of the alcohol functional group and the alkane structure.

Vibrational Mode Experimental Frequency (cm⁻¹) Literature Frequency (cm⁻¹) Intensity
O-H Stretch (alcohol)~33303600-3200 (Broad)Strong, Broad
C-H Stretch (sp³ CH, CH₂)~2950, ~28703000-2850Strong
C-O Stretch (primary alcohol)~10501085-1050Strong

Note: The NIST WebBook provides gas-phase IR data, which may differ slightly from data acquired on a neat liquid sample via ATR-FTIR.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The fragmentation pattern is a unique fingerprint of the molecule.

m/z Relative Intensity (Experimental) Relative Intensity (Literature) [2]Possible Fragment
114LowLow[M]⁺ (Molecular Ion)
96ModerateModerate[M-H₂O]⁺
81HighHigh[C₆H₉]⁺
68Very HighVery High[C₅H₈]⁺
67Very HighVery High[C₅H₇]⁺
55HighHigh[C₄H₇]⁺
41HighHigh[C₃H₅]⁺

The molecular ion peak at m/z 114 is consistent with the molecular weight of this compound (C₇H₁₄O).[3] The base peak is often observed at m/z 67 or 68, resulting from fragmentation of the cyclopentyl ring. A significant peak at m/z 96 corresponds to the loss of a water molecule from the molecular ion.[2]

References

Safety Operating Guide

Safe Disposal of 2-Cyclopentylethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Cyclopentylethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). Personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a laboratory coat. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.

This compound is classified as a combustible liquid, so it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1] In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish it.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol [2]
CAS Number766-00-7[2]
AppearanceColorless Liquid[1][3]
Boiling Point174.4 ± 8.0 °C at 760 mmHg[4]
Flash Point70.4 ± 8.6 °C[4]
Density0.9 ± 0.1 g/cm³[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol provides a general framework for its disposal as a chemical waste.

Experimental Protocol

1. Waste Identification and Segregation:

  • Identify waste containing this compound as a non-halogenated organic solvent waste.

  • It is critical to segregate this waste stream from other types of chemical waste, such as halogenated solvents, aqueous waste, and solid waste, to ensure proper disposal and to prevent potentially hazardous reactions.

2. Waste Collection and Containment:

  • Use a designated, properly labeled, and leak-proof waste container for the collection of this compound waste.

  • The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." List any other constituents of the waste in the container.

  • Keep the waste container securely sealed when not in use to prevent the release of vapors.

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1][4]

  • The storage area should be cool and dry.[1]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory trash.

  • The approved method of disposal is typically incineration at a licensed waste disposal facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify and Segregate Waste (Non-Halogenated Organic) ppe->segregate container Select Appropriate Waste Container (Labeled, Leak-proof) segregate->container collect Collect Waste in Container container->collect seal Keep Container Securely Sealed collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Approved Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-Cyclopentylethanol (CAS: 766-00-7), a combustible liquid, to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and provide clear, actionable steps for laboratory operations and disposal.

Hazard Identification and Classification

This compound is classified as a Category 4 combustible liquid. While it does not require a GHS hazard pictogram, it is essential to handle it with care to prevent fire and exposure.

Hazard Classification GHS Category Signal Word Hazard Statement
Flammable LiquidCategory 4WarningH227: Combustible liquid

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent skin and eye contact, as well as inhalation of vapors. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications and Recommendations
Hand Protection Chemical-resistant glovesFor incidental contact (e.g., splashes): Nitrile rubber gloves (minimum 5 mil thickness) are generally suitable. Always change gloves immediately after contamination. For extended contact or immersion: Butyl rubber or Neoprene gloves are recommended. Since specific breakthrough time data for this compound is not available, it is crucial to inspect gloves for any signs of degradation and replace them frequently.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses with side shields provide minimum protection. Chemical splash goggles should be worn when there is a significant risk of splashing. A face shield may be required for large-volume transfers.
Skin and Body Protection Laboratory coatA standard 100% cotton or flame-resistant lab coat is recommended. Ensure the lab coat is buttoned and sleeves are not rolled up.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesA respirator is not typically required under normal use conditions with adequate ventilation. However, if working in a poorly ventilated area, or if vapor concentrations are expected to be high, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. Since there is no established Occupational Exposure Limit (OEL) for this compound, if respiratory protection is needed, a conservative approach should be taken. For situations with unknown concentrations or potential for high exposure, a supplied-air respirator may be necessary.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures will minimize the risk of fire and exposure when working with this compound.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring this compound, pour carefully to avoid splashing.

    • Keep containers tightly closed when not in use to minimize vapor generation.

    • Avoid contact with skin, eyes, and clothing.

  • In Case of a Spill :

    • Alert others in the immediate area.

    • If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • If the spill is large, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other incompatible waste streams.

  • Storage :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain.

Workflow for Handling this compound

Workflow for Handling this compound prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer prep_area Prepare Well-Ventilated Work Area prep_area->handle_transfer prep_ignition Remove Ignition Sources prep_ignition->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close disp_collect Collect Waste in Labeled Container handle_close->disp_collect handle_spill Spill Response Ready disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: A flowchart outlining the key steps for safely handling this compound.

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